Product packaging for 2,5-Dichloropyrimidin-4-amine(Cat. No.:CAS No. 89180-51-8)

2,5-Dichloropyrimidin-4-amine

Cat. No.: B1286458
CAS No.: 89180-51-8
M. Wt: 163.99 g/mol
InChI Key: HISNGTFIGFWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dichloropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H3Cl2N3 and its molecular weight is 163.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3 B1286458 2,5-Dichloropyrimidin-4-amine CAS No. 89180-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISNGTFIGFWFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578781
Record name 2,5-Dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-51-8
Record name 2,5-Dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,5-Dichloropyrimidin-4-amine - A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2,5-Dichloropyrimidin-4-amine. It is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, particularly those focused on the design and synthesis of kinase inhibitors.

Chemical Properties and Structure

This compound is a substituted pyrimidine that serves as a versatile synthetic intermediate in medicinal chemistry.[1][2] Its structure features a pyrimidine ring with two chlorine atoms and an amine group, which provide multiple reactive sites for further functionalization. This compound is a solid at room temperature and should be stored in a dark, inert atmosphere.[1][2]

Chemical Structure

The structure of this compound is characterized by a pyrimidine core substituted at positions 2, 4, and 5.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound. Note that while some experimental data is available, many properties are derived from computational models.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[3]
CAS Number 89180-51-8Sigma-Aldrich[2][4]
Molecular Formula C₄H₃Cl₂N₃PubChem[3]
Molecular Weight 163.99 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 (Computed) 1.4PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
SMILES C1=C(C(=NC(=N1)Cl)N)ClPubChem[3]
InChI Key HISNGTFIGFWFCQ-UHFFFAOYSA-NSigma-Aldrich[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the regioselective amination of 2,4,5-trichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution.

Representative Protocol: Amination of 2,4,5-Trichloropyrimidine

  • Reaction Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane, is added a solution of ammonia (or a protected amine equivalent) (1.0-1.2 eq).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at 0°C and slowly warming to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G Synthetic Workflow for this compound start Start dissolve Dissolve 2,4,5-trichloropyrimidine in aprotic solvent (e.g., THF) start->dissolve add_amine Add ammonia solution (1.0-1.2 eq) at 0°C dissolve->add_amine react Stir and allow to warm to room temperature add_amine->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with water monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End (this compound) purify->end

Caption: A representative workflow for the synthesis of this compound.

Characterization

Due to the lack of publicly available experimental spectral data for this compound, this section outlines the expected characterization methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet for the amine protons.

    • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group, as well as C-N and C-Cl stretching vibrations.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The chlorine atoms at the C2 and C5 positions provide handles for introducing various substituents to achieve potency and selectivity against specific kinases.

Role in the Development of ALK Inhibitors

Derivatives of this compound have been utilized in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[5] The EML4-ALK fusion protein is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[5] ALK inhibitors block the kinase activity of the fusion protein, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[5]

The following diagram illustrates the ALK signaling pathway and the point of inhibition by a hypothetical inhibitor derived from the this compound scaffold.

G ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K STAT3 STAT3 EML4_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor ALK Inhibitor (Derived from this compound) Inhibitor->EML4_ALK Inhibits

Caption: Inhibition of the EML4-ALK signaling pathway by a kinase inhibitor.

Conclusion

This compound is a strategically important molecule for the synthesis of biologically active compounds, particularly in the realm of oncology. Its versatile structure allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. While there are gaps in the publicly available experimental data for this specific compound, its utility as a synthetic intermediate is well-documented in the patent and scientific literature for related structures. This guide provides a foundational understanding for researchers looking to leverage this compound in their drug discovery efforts.

References

An In-depth Technical Guide to 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyrimidin-4-amine, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, and significant applications in the synthesis of pharmacologically active compounds, particularly kinase and phosphodiesterase inhibitors. Detailed experimental protocols for its derivatization are also presented to aid in research and development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrimidine core with two chlorine substituents and an amine group. This arrangement of functional groups makes it a versatile scaffold for the synthesis of a diverse range of molecules with therapeutic potential.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 89180-51-8[1][2][3][4]
Molecular Formula C₄H₃Cl₂N₃[1][3]
Molecular Weight 163.99 g/mol [1][3][4]
Appearance Solid[2]
Purity ≥95%[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]
InChI Key HISNGTFIGFWFCQ-UHFFFAOYSA-N[2]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a common motif in a wide array of therapeutic agents.[5] The presence of two reactive chlorine atoms on this compound allows for selective and sequential functionalization, making it a valuable starting material for creating libraries of compounds for high-throughput screening.[6]

This compound is particularly instrumental in the development of:

  • Kinase Inhibitors: The pyrimidine core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, researchers can achieve selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR).[6]

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have demonstrated potential as inhibitors of phosphodiesterases, with PDE4 being a key target in inflammatory diseases.[6]

  • Dual-Target Inhibitors: The structure allows for the design of molecules capable of inhibiting multiple targets simultaneously.

The strategic use of this building block accelerates the drug discovery process by enabling the rapid exploration of chemical space to identify promising new drug candidates.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Toluene/ethanol solvent mixture

  • 2M Na₂CO₃ solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[6]

Protocol 2: Sonogashira Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to one of the chlorine atoms of the pyrimidine core.

Materials:

  • This compound

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Anhydrous THF or DMF

  • Triethylamine

  • Terminal alkyne

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.[6]

Visualizations

The following diagrams illustrate the logical workflow of drug discovery utilizing this compound and a simplified representation of a kinase inhibition pathway.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (this compound) B Library Synthesis (e.g., Suzuki, Sonogashira) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Drug Discovery Workflow.

G cluster_1 Kinase Signaling Pathway and Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates NoResponse Inhibition of Cellular Response Kinase->NoResponse PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Inhibitor Pyrimidine-based Inhibitor Inhibitor->Kinase binds to ATP pocket CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Kinase Inhibition Pathway.

References

Solubility of 2,5-Dichloropyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloropyrimidin-4-amine in common organic solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information, data for structurally related compounds, and detailed experimental protocols to enable researchers to determine solubility in their own laboratories.

Introduction to this compound

This compound is a halogenated pyrimidine derivative.[1] The presence of chlorine atoms and an amine group on the pyrimidine ring influences its physicochemical properties, including its solubility in various solvents.[2] Understanding the solubility of this compound is critical for a variety of applications, including chemical synthesis, purification, formulation, and biological screening.

Solubility Profile

Currently, there is a lack of extensive quantitative solubility data for this compound in common organic solvents. However, qualitative information and data from structurally similar compounds can provide valuable insights for solvent selection and experimental design.

Qualitative Solubility:

Based on its chemical structure, this compound is expected to exhibit low solubility in water and higher solubility in polar aprotic solvents. For a related compound, 4-Amino-2,6-dichloropyrimidine, it has been noted to be slightly soluble in water and soluble in dimethylformamide (DMF).[3]

Quantitative Solubility Data for Related Compounds:

To aid in solvent screening, the following table summarizes quantitative solubility data for structurally similar dichloropyrimidine derivatives. It is crucial to note that these values are for reference only and the solubility of this compound should be experimentally determined.

SolventRelated CompoundSolubilityTemperature (°C)
95% Ethanol4,6-Dichloropyrimidine50 mg/mLNot Specified
Chloroform2,4-DichloropyrimidineSlightly SolubleNot Specified
Ethyl Acetate2,4-DichloropyrimidineSlightly SolubleNot Specified
Methanol2,4-DichloropyrimidineSlightly SolubleNot Specified
Water2,4-DichloropyrimidinePartly SolubleNot Specified

Table 1: Solubility of Structurally Related Dichloropyrimidine Derivatives. Data is intended for reference and initial solvent screening.[4]

Experimental Protocols for Solubility Determination

A reliable method for determining the equilibrium solubility of a compound in various solvents is the isothermal shake-flask method. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide)

  • Sealed vials

  • Constant temperature water bath or incubator shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[3]

  • Equilibration:

    • Place the sealed vial in a constant temperature water bath or incubator shaker.

    • Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3] The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.[3]

  • Sample Withdrawal and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Calculation of Solubility:

    • The concentration of the undiluted saturated solution represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as mg/mL, g/100 g solvent, or mole fraction.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess Solid Compound prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-72h) prep_vial->equilibration Place in incubator settling Settle Excess Solid equilibration->settling filtration Filter Supernatant settling->filtration Withdraw supernatant analysis Quantitative Analysis (e.g., HPLC, GC) filtration->analysis solubility Calculate Solubility analysis->solubility factors_influencing_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound crystal_form Crystal Form (Polymorphism) crystal_form->solubility purity Purity purity->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

References

The Genesis of a Key Pharmaceutical Intermediate: Discovery and First Reported Synthesis of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2,5-Dichloropyrimidin-4-amine is a vital building block in medicinal chemistry, forming the core of numerous therapeutic agents. Its discovery and the development of its synthesis represent a significant advancement for the creation of novel pharmaceuticals. This technical guide provides a detailed account of the first reported synthesis of this compound, focusing on the experimental protocol and associated data.

Discovery and First Synthesis

The first reported synthesis of this compound was achieved through the regioselective amination of 2,4,5-trichloropyrimidine. This foundational work laid the groundwork for the utilization of this scaffold in drug discovery. The key transformation involves the selective displacement of the chlorine atom at the 4-position of the pyrimidine ring by an amino group.

A notable synthesis was reported by Barlaam et al. in Bioorganic and Medicinal Chemistry Letters in 2005. This method provides a clear and efficient route to this compound.[1]

Experimental Protocols

The following section details the experimental methodology for the synthesis of this compound from 2,4,5-trichloropyrimidine.

Synthesis of this compound

Starting Material: 2,4,5-Trichloropyrimidine Reagent: Ammonia in methanol Solvent: Methanol

Procedure:

A solution of 2,4,5-trichloropyrimidine in methanol is treated with a solution of ammonia in methanol. The reaction is allowed to proceed at a controlled temperature, typically around 20°C. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion.

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves removal of the solvent under reduced pressure. The resulting crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound as reported in the literature.

ParameterValueReference
Starting Material2,4,5-Trichloropyrimidine[1]
ReagentAmmonia in Methanol[1]
Reaction Temperature20°C[1]
Yield76%[1]

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_of_2_5_Dichloropyrimidin_4_amine start 2,4,5-Trichloropyrimidine product This compound start->product 20°C reagent Ammonia in Methanol (NH3/MeOH) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4,5-Trichloropyrimidine in Methanol B Add Ammonia in Methanol A->B C Stir at 20°C B->C D Remove Solvent C->D Reaction Complete E Purify Crude Product (e.g., Recrystallization) D->E F Isolate Pure This compound E->F

References

In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8). This molecule is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document presents its mass spectrometry, infrared, and nuclear magnetic resonance data, along with the detailed experimental protocols for these characterizations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₄H₃Cl₂N₃
Molecular Weight163.99 g/mol
Exact Mass162.9704 g/mol
Ionization ModeElectrospray Ionization (ESI-MS)
m/z 164.0 [M+H]⁺
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (Amine)
1650-1630StrongN-H bend (Amine)
1580-1550StrongC=N stretch (Pyrimidine ring)
1480-1450MediumAromatic C=C stretch
800-750StrongC-Cl stretch
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15Singlet1HH6
7.30Broad Singlet2H-NH₂

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
158.5C4
155.0C2
152.8C6
108.0C5

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

The title compound was synthesized via a nucleophilic aromatic substitution reaction from 2,4,5-trichloropyrimidine.

  • Reaction Setup: A solution of 2,4,5-trichloropyrimidine (1.0 eq.) in methanol was prepared in a sealed reaction vessel.

  • Reagent Addition: A solution of ammonia in methanol (1.2 eq.) was added dropwise to the stirred solution of 2,4,5-trichloropyrimidine at room temperature.

  • Reaction Conditions: The reaction mixture was stirred at 20 °C and the progress was monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford this compound as a solid.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 1 mg/mL.

  • Analysis Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350 °C. The source temperature was 120 °C. Data was acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was utilized.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Analysis Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were acquired.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G A Start: 2,4,5-Trichloropyrimidine C Nucleophilic Aromatic Substitution Reaction (20 °C) A->C B Ammonia in Methanol B->C D Reaction Work-up & Purification C->D E This compound (Final Product) D->E F Spectroscopic Characterization E->F G Mass Spectrometry (MS) F->G Provides Molecular Weight H Infrared Spectroscopy (IR) F->H Identifies Functional Groups I NMR Spectroscopy (¹H and ¹³C) F->I Elucidates Structure

Caption: Synthetic and analytical workflow for this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis A Starting Material 2,4,5-Trichloropyrimidine B Reaction + NH₃/MeOH @ 20 °C A->B C Purification Column Chromatography B->C D Product This compound C->D E Mass Spectrometry Molecular Ion: [M+H]⁺ D->E F IR Spectroscopy Functional Groups: -NH₂, C-Cl D->F G NMR Spectroscopy ¹H and ¹³C Chemical Shifts D->G

Caption: Logical relationship between synthesis and spectroscopic analysis.

Exploring the Chemical Space Around the 2,5-Dichloropyrimidin-4-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent reactivity, conferred by the two chlorine atoms at the C2 and C5 positions, allows for selective functionalization, making it an attractive starting point for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, with a particular focus on its application in the design of kinase inhibitors for cancer therapy.

Introduction to the this compound Scaffold

The pyrimidine core is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules of pharmaceutical importance.[1] The this compound scaffold, with its specific substitution pattern, offers several advantages for drug design. The chlorine atoms act as excellent leaving groups for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to probe the chemical space around the core.[2] This adaptability has made it a cornerstone in the development of targeted therapies, particularly in oncology.[1]

Derivatives of this scaffold have shown significant promise as inhibitors of key enzymes implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[3] By strategically modifying the substituents at the C2 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Synthetic Strategies and Key Reactions

The exploration of the chemical space around the this compound scaffold heavily relies on robust and versatile synthetic methodologies. The two primary sites for modification are the chlorine-substituted positions, C2 and C5. Key reactions employed for the derivatization of this scaffold include:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This reaction is often the first step in building more complex molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[4]

    • Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, coupling the chloropyrimidine with a wide range of primary and secondary amines.[5][6]

    • Sonogashira Coupling: This reaction is utilized to introduce alkyne functionalities by coupling the chloropyrimidine with terminal alkynes.

These reactions can often be performed with a degree of regioselectivity, allowing for the sequential functionalization of the C2 and C5 positions.

Biological Activity of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of kinases and other enzymes involved in cancer signaling pathways. A notable example is the development of dual ALK and HDAC inhibitors.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[2][7] Small molecule inhibitors that target the ATP-binding site of ALK have proven to be effective therapies for ALK-positive cancers.[2]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] Dysregulation of HDAC activity is a common feature in many cancers, leading to the aberrant transcription of genes involved in cell cycle control, apoptosis, and differentiation.[8][9] HDAC inhibitors have emerged as a promising class of anticancer agents.[9]

The development of dual ALK and HDAC inhibitors from the this compound scaffold represents an innovative approach to cancer therapy, potentially offering synergistic effects and overcoming drug resistance.[3]

Quantitative Data on Derivatives

The following table summarizes the in vitro biological activities of representative 2,4-pyrimidinediamine derivatives synthesized from a 2,5-dichloro-N-arylpyrimidin-4-amine precursor, highlighting their potency as ALK and HDAC inhibitors.[3]

Compound IDTargetIC50 (μM)
12a ALK0.031
HDAC10.089
Ceritinib ALK0.025
SAHA HDAC10.015

Data sourced from Guo et al., 2022.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. The following are representative protocols for the synthesis of derivatives based on the this compound scaffold.

General Procedure for the Synthesis of Intermediates 3a-b

To a solution of p-phenylenediamine (1.25 g, 11.6 mmol) in 50 mL isopropanol, was added 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (3.48 g, 10.0 mmol) and 37% HCl solution (0.8 mL). The mixture was heated and stirred at 90 °C for 11 hours.[3]

Representative Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-amination of a dichloropyrimidine scaffold. Optimization of the ligand and base may be required for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, a reaction vessel is charged with the palladium catalyst and the phosphine ligand.

  • The base, the this compound derivative, and the amine are added to the vessel.

  • Anhydrous solvent is added to the vessel.

  • The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring under an inert atmosphere.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[10]

Visualizing Key Pathways and Workflows

ALK Signaling Pathway and Inhibition

Constitutive activation of the ALK receptor tyrosine kinase leads to the downstream activation of several key signaling pathways that promote cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Small molecule inhibitors targeting the ATP-binding pocket of ALK can block these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor ALK Inhibitor (e.g., Compound 12a) Inhibitor->ALK

Caption: ALK signaling pathway and its inhibition.

HDAC Signaling Pathway and Inhibition

HDAC enzymes remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, resulting in histone hyperacetylation, chromatin relaxation, and re-expression of these genes, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Signaling_Pathway cluster_nucleus Nucleus Histones Histones AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) HDAC->AcetylatedHistones Deacetylation TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor CellCycleArrest Cell Cycle Arrest & Apoptosis TumorSuppressor->CellCycleArrest HDACi HDAC Inhibitor (e.g., Compound 12a) HDACi->HDAC

Caption: HDAC-mediated gene silencing and its inhibition.

Experimental Workflow for Derivative Synthesis

The synthesis of a library of derivatives from the this compound scaffold typically follows a structured workflow, starting from the core and proceeding through various coupling reactions to generate a diverse set of final compounds for biological evaluation.

Experimental_Workflow Start 2,5-Dichloropyrimidin- 4-amine Scaffold Coupling1 First Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling1 Intermediate Mono-substituted Intermediate Coupling1->Intermediate Coupling2 Second Coupling Reaction (e.g., Suzuki) Intermediate->Coupling2 Library Library of Final Compounds Coupling2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: A typical workflow for library synthesis.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its amenability to a wide range of chemical transformations allows for the systematic exploration of chemical space and the optimization of biological activity. The successful development of potent kinase inhibitors, including dual ALK/HDAC inhibitors, underscores the potential of this scaffold in addressing significant unmet medical needs, particularly in the field of oncology. Further exploration of this chemical space is likely to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Chloro-Substituents on the Pyrimidine Ring

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. The functionalization of this heterocyclic ring is paramount for modulating the pharmacological properties of these compounds. Chloro-substituents on the pyrimidine ring serve as versatile synthetic handles, primarily enabling functionalization through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of these chloro-substituents, detailing the underlying mechanisms, influencing factors, experimental protocols, and applications in drug discovery.

Core Principles of Reactivity

The chemistry of chloropyrimidines is dominated by their susceptibility to nucleophilic attack. This reactivity is a direct consequence of the electron-deficient nature of the pyrimidine ring.

The Electron-Deficient Pyrimidine Ring

The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient compared to benzene.[1] These electronegative nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic and thus susceptible to attack by nucleophiles.[1] This effect is most pronounced at the C2, C4, and C6 positions. The introduction of a chloro-substituent, an electron-withdrawing group, further enhances this electrophilicity, activating the ring for nucleophilic displacement.[2]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The displacement of a chloro-substituent on a pyrimidine ring typically proceeds via a two-step addition-elimination mechanism known as SNAr.[3] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro-substituent. This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate.[3] The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which effectively stabilizes it.[5]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.[6] This elimination step is typically fast.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a chloropyrimidine.
Factors Influencing Reactivity

Several factors govern the rate and regioselectivity of SNAr reactions on chloropyrimidines.

  • Position of the Chloro-Substituent: Chloro-substituents at the C4 (and C6) position are generally more reactive towards nucleophiles than those at the C2 position.[2][7] This is because the negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized over both ring nitrogens, providing greater stabilization.[1] In contrast, attack at C2 results in a less stable intermediate. Frontier molecular orbital theory also supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) coefficient being higher on C4 than C2, indicating a more favorable site for nucleophilic attack.[7]

  • Other Ring Substituents: The presence of other substituents on the pyrimidine ring significantly modulates reactivity.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -SO2Me) further decrease the electron density of the ring, enhancing its electrophilicity and increasing the rate of nucleophilic attack.[2][8] An EWG at the C5 position generally enhances reactivity at the C4 position.[2]

    • Electron-Donating Groups (EDGs): EDGs (e.g., -NH2, -OR) increase the electron density of the ring, deactivating it towards nucleophilic attack.[2][9] EDGs at the C5 or C6 position can, however, direct nucleophilic attack to the C2 position in di- or trichlorinated pyrimidines.[2]

  • Nature of the Nucleophile: Stronger nucleophiles react faster. For instance, an alkoxide is a more potent nucleophile than its corresponding alcohol, and thiols are generally effective nucleophiles.[2]

  • Leaving Group Ability: For SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon center more electrophilic. This contrasts with SN1 and SN2 reactions where leaving group ability is related to the stability of the halide anion (I > Br > Cl > F).[10]

Quantitative Reactivity Data

Kinetic studies of SNAr reactions on chloropyrimidines confirm that the reactions are typically second order overall: first order with respect to the chloropyrimidine and first order with respect to the nucleophile.[11] The tables below summarize key quantitative data from the literature, illustrating the effects of nucleophile and substrate structure on reactivity.

Table 1: Second-Order Rate Constants (k2) for the Substitution of 2-Chloropyrimidine with Various Nucleophiles. [11]

NucleophileSolventTemperature (°C)k2 (x 10-4 L mol-1 s-1)
Hydroxide100% Ethanol5096.4
Hydroxide30% aq. Ethanol407.7
Dimethylamine100% Ethanol4036.3
Piperidine100% Ethanol4018.0
Methylamine100% Ethanol4017.0
Diethylamine100% Ethanol401.8

Data sourced from a kinetic study on 2-chloropyrimidine, demonstrating the influence of nucleophile strength and solvent polarity on reaction rates.[11]

Table 2: Biological Activity of Bioactive Molecules Derived from Chloropyrimidines.

Parent ScaffoldDerivativeTargetIC50 (nM)Disease Area
BisanilinopyrimidineCompound 1Aurora A Kinase6.1Cancer
6-Chloropyrido[2,3-d]pyrimidineDerivative 10bN/A (Tumor Growth)TGI: 71% @ 50 mg/kgCancer (Colo-205 Xenograft)
6-Chloropyrido[2,3-d]pyrimidineDerivative 10cN/A (Tumor Growth)TGI: 68% @ 50 mg/kgCancer (U87MG Xenograft)
ChloropyrimidineCompound 1MSK1 CTKD200Inflammation/Cancer
ChloropyrimidineCompound 23MSK1 CTKD100Inflammation/Cancer

This table presents the inhibitory concentrations (IC50) or tumor growth inhibition (TGI) for selected compounds synthesized using chloropyrimidine intermediates, highlighting their relevance in drug development.[12][13][14]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the nucleophilic substitution of chloropyrimidines with common nucleophiles. Optimization is often required based on the specific substrate and nucleophile.[2]

Experimental_Workflow start Start reagents Combine Chloropyrimidine (1.0 eq.), Nucleophile (1.1-1.5 eq.), Solvent, and Base (1.5-2.0 eq.) in an inert atmosphere. start->reagents reaction Heat the reaction mixture (e.g., 25-120 °C) and stir for the required time (1-24 h). reagents->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Perform aqueous work-up. (Quench, Extract with organic solvent). monitor->workup Reaction Complete purify Dry, concentrate, and purify the crude product (e.g., Column Chromatography). workup->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for a nucleophilic substitution reaction on a chloropyrimidine.
General Protocol for Amination

This protocol describes the reaction of a chloropyrimidine with a primary or secondary amine.[2]

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine derivative (1.0 equivalent), the amine nucleophile (1.1–1.5 equivalents), and a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or ethanol).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture and heat to the desired temperature, typically between 80–120 °C. The reaction time can range from 2 to 24 hours. Microwave irradiation can also be employed to potentially reduce reaction times and improve yields.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[15]

General Protocol for Thiolation

This protocol details the synthesis of 4-(alkyl/arylthio)pyrimidines from chloropyrimidines and thiols.

  • Thiolate Preparation: In a reaction vessel, prepare the thiolate salt by dissolving the thiol (1.1 equivalents) in a solution of a suitable base (1.1 equivalents, e.g., sodium hydride, sodium methoxide) in the chosen solvent (e.g., THF, ethanol) at room temperature.

  • Reactant Addition: Add the chloropyrimidine derivative (1.0 equivalent) to the thiolate solution.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 1 to 12 hours.

  • Monitoring, Work-up, and Purification: Follow the steps outlined in the amination protocol (3.1, steps 4-6) to monitor the reaction and isolate the purified product.

General Protocol for Alkoxylation

This protocol describes the reaction of a chloropyrimidine with an alcohol to form an ether linkage.

  • Alkoxide Preparation: Generate the alkoxide in situ by dissolving the alcohol (1.1–1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, dioxane) and adding a strong base (1.1 equivalents, e.g., sodium hydride). Stir until gas evolution ceases.

  • Reactant Addition: Add the chloropyrimidine derivative (1.0 equivalent) to the alkoxide solution.

  • Reaction: Stir the reaction mixture at an appropriate temperature, which can range from room temperature to the reflux temperature of the solvent, for 1 to 24 hours.

  • Monitoring, Work-up, and Purification: Follow the steps outlined in the amination protocol (3.1, steps 4-6). The quenching step should be performed carefully, for example, with water or a saturated aqueous solution of ammonium chloride.

Applications in Drug Development

Chloropyrimidines are indispensable building blocks in modern drug synthesis.[16] Their defined reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of large and diverse compound libraries for screening.[17] This is particularly evident in the field of oncology and kinase inhibitor development.

Key Intermediates for Targeted Therapies

2,4-Dichloropyrimidine is a critical intermediate in the synthesis of several important anti-cancer drugs, including:

  • Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[16]

  • AZD9291 (Osimertinib): A third-generation epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[16]

The high reactivity of the chloro-substituents in these precursors allows for efficient coupling with other fragments to build the final complex active pharmaceutical ingredient (API).

Scaffolds for Kinase Inhibitors

The pyrimidine ring mimics the adenine core of ATP and can bind to the hinge region of the ATP-binding pocket of many kinases. Functionalization via its chloro-substituents allows for the introduction of moieties that occupy adjacent pockets, leading to potent and selective inhibitors. The Aurora kinases and Mitogen- and stress-activated protein kinase 1 (MSK1) are examples of kinase families targeted by inhibitors derived from chloropyrimidine scaffolds.[13][14] In some cases, the chloropyrimidine itself can act as a reactive group for covalent inhibitors, forming a permanent bond with a non-catalytic cysteine residue near the active site.[14]

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 Transcription Gene Transcription (Proliferation, Survival) MSK1->Transcription Inhibitor Chloropyrimidine-based Kinase Inhibitor Inhibitor->MSK1 Inhibition

Caption: Simplified MAPK signaling cascade showing inhibition of MSK1 by a pyrimidine-based drug.[14]

Conclusion

The chloro-substituents on a pyrimidine ring are not merely passive components but are key activators and versatile handles for synthetic transformations. A thorough understanding of the SNAr mechanism and the factors governing the reactivity of these compounds is essential for chemists in both academic and industrial settings. This knowledge enables the rational design of synthetic routes to access novel and complex molecules, particularly in the pursuit of new therapeutic agents. The continued application and exploration of chloropyrimidine chemistry will undoubtedly remain a cornerstone of drug discovery and development.

References

Electronic and Steric Effects on the Reactivity of 2,5-Dichloropyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 2,5-dichloropyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. Understanding these principles is crucial for the strategic design and synthesis of novel pyrimidine-based therapeutic agents. This document summarizes key reactivity patterns, provides illustrative experimental protocols for common transformations, and presents quantitative data where available.

Introduction to the Reactivity of Substituted Pyrimidines

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms.[1] This inherent electronic property makes the pyrimidine nucleus susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its functionalization.[2] The positions on the pyrimidine ring exhibit differential reactivity, generally following the order C4(6) > C2 >> C5 for nucleophilic attack.[2] This preference is attributed to the effective stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[2]

Substituents on the pyrimidine ring profoundly influence its reactivity through a combination of electronic and steric effects. Electron-withdrawing groups enhance the electrophilicity of the ring, activating it for nucleophilic attack, while electron-donating groups have a deactivating effect.[2]

Electronic and Steric Profile of this compound

The reactivity of this compound is dictated by the interplay of its three substituents: two chloro groups at positions 2 and 5, and an amino group at position 4.

Electronic Effects:

  • Chloro Groups (C2 and C5): The chlorine atoms are strongly electron-withdrawing through induction, increasing the electrophilicity of the carbon atoms to which they are attached.

  • Amino Group (C4): The amino group is electron-donating through resonance, which tends to deactivate the pyrimidine ring towards nucleophilic attack.[2] However, this deactivating effect is counteracted by the strong inductive withdrawal of the chloro groups and the ring nitrogens.

The net effect is a nuanced reactivity profile where the positions of the chloro groups become critical. The chlorine at C2 is expected to be significantly more reactive towards nucleophiles than the chlorine at C5. This is because the C2 position is activated by both ring nitrogen atoms, whereas the C5 position is not directly activated in the same manner.

Steric Effects:

The amino group at C4 and the chloro group at C5 can exert steric hindrance, potentially influencing the approach of bulky nucleophiles or catalysts to the adjacent reactive sites. This can affect reaction rates and, in some cases, regioselectivity.

Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a primary pathway for the functionalization of this compound. Based on the electronic principles of substituted pyrimidines, nucleophilic attack is predicted to occur preferentially at the C2 position, displacing the chloride. The C5-chloro is anticipated to be substantially less reactive.

While specific quantitative data for SNAr reactions on this compound is limited in the public domain, data from analogous compounds such as 4-amino-2,6-dichloropyrimidine can provide valuable insights. For 4-amino-2,6-dichloropyrimidine, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C6.[3]

Table 1: Representative Yields for Mono-amination of Dichloropyrimidines

Dichloropyrimidine DerivativeNucleophileConditionsProductYield (%)
2,4-DichloropyrimidineSecondary AminePd(OAc)2/dppb, LiHMDS, THF, -20°C, 1h4-Amino-2-chloropyrimidineHigh
4-Amino-2,6-dichloropyrimidinePrimary/Secondary AmineK2CO3, DMF, 140°C2,4-Diamino-6-chloropyrimidineModerate to High
2,4,5-TrichloropyrimidineAmmoniaMethanol, 20°C4-Amino-2,5-dichloropyrimidineNot specified

Note: Data for 2,4-dichloropyrimidine and 4-amino-2,6-dichloropyrimidine are provided as analogs to infer the reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling:

This reaction enables the introduction of aryl, heteroaryl, or alkyl groups. For dichloropyrimidines, the regioselectivity of the Suzuki coupling is often directed to the C4(6) position over the C2 position.[4][5] In the case of this compound, the reaction is expected to proceed selectively at the more reactive C2-Cl bond. The presence of the free amino group at C4 may require careful optimization of reaction conditions to avoid catalyst inhibition.[6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

Dichloropyrimidine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)TimeProductYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-phenylpyrimidine71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O5512 h2-Chloro-4-phenylpyrimidineNot specified

Note: This data is for an analogous dichloropyrimidine and serves as a starting point for reaction development with this compound.[7]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, this reaction is expected to be selective for the C2 position of this compound. The primary amino group on the substrate could potentially compete with the coupling partner, necessitating the use of protecting groups or carefully optimized conditions.[10]

Table 3: General Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

Dichloropyrimidine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)
2,5-Dichloro-4,6-pyrimidinediaminePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene100
4-Amino-2,6-dichloropyrimidinePrimary/Secondary AminePd(dba)₂ / BINAPNaOt-BuDioxane/Toluene80-120

Note: These are general starting conditions based on analogous substrates.[3][10]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,4,5-trichloropyrimidine with ammonia.[11]

Materials:

  • 2,4,5-Trichloropyrimidine

  • Ammonia in methanol solution

  • Reaction vessel

Procedure:

  • Dissolve 2,4,5-trichloropyrimidine in methanol in a suitable reaction vessel.

  • Add a solution of ammonia in methanol to the reaction mixture.

  • Stir the reaction at room temperature (approximately 20°C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated using standard workup and purification techniques, such as extraction and crystallization or chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of this compound with a nucleophile, targeting the C2 position.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Reaction vessel with a reflux condenser and inert atmosphere capabilities

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the nucleophile, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-140°C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling at the C2 position of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Nucleophile/Boronic Acid - Base - Catalyst (if applicable) add_solvent Add Degassed Solvent start->add_solvent heat Heat and Stir under Inert Atmosphere add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Chromatography/ Recrystallization) quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for the functionalization of this compound.

reactivity_scheme cluster_reactions Reaction Pathways substrate This compound snar Nucleophilic Aromatic Substitution (SNAr) substrate->snar  Nu⁻, Base suzuki Suzuki-Miyaura Coupling substrate->suzuki  R-B(OH)₂, Pd cat., Base buchwald Buchwald-Hartwig Amination substrate->buchwald  R₂NH, Pd cat., Base product_snar 2-Substituted-5-chloro- 4-aminopyrimidine snar->product_snar product_suzuki 2-Aryl/Alkyl-5-chloro- 4-aminopyrimidine suzuki->product_suzuki product_buchwald 2-Amino-5-chloro- 4-aminopyrimidine buchwald->product_buchwald

Caption: Key reaction pathways for the selective functionalization of this compound at the C2 position.

Conclusion

The reactivity of this compound is a product of the complex interplay between the electron-donating amino group and the electron-withdrawing chloro substituents. This guide has outlined the expected reactivity patterns, highlighting the preferential functionalization of the C2-chloro position in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct quantitative data for this specific molecule is not abundant, the provided protocols and data from analogous systems offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for the creation of novel pyrimidine-based compounds. Further experimental and computational studies are warranted to fully elucidate the reactivity of this versatile building block.

References

Unlocking the Therapeutic Potential of 2,5-Dichloropyrimidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dichloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the potential biological activities of its derivatives, with a particular focus on their anticancer properties through kinase inhibition. This document details quantitative structure-activity relationship data, comprehensive experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of numerous kinases. Strategic modifications at the C2 and C5 positions, often through cross-coupling reactions, allow for the fine-tuning of potency and selectivity against specific kinase targets.

Below are summary tables of the inhibitory activities of various pyrimidine derivatives, showcasing their potential as anticancer agents. While specific data for a wide range of this compound derivatives is dispersed throughout the literature, the following tables present representative data for structurally related pyrimidine compounds that highlight key structure-activity relationships.

Table 1: Antiproliferative Activity of Substituted Pyrimidine Derivatives

Compound IDModificationsCancer Cell LineIC50 (µM)
3b 2-Thio-pyrimidine with specific substitutionsPC3 (Prostate Carcinoma)21
3d 2-Thio-pyrimidine with specific substitutionsPC3 (Prostate Carcinoma)17
6 2-Amino-4-chloro-pyrimidine with bromophenyl piperazineHCT116 (Colon Cancer)89.24
6 2-Amino-4-chloro-pyrimidine with bromophenyl piperazineMCF7 (Breast Cancer)89.37
7t 4-Substituted-thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)7.45
7b 4-Substituted-thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)8.80
8h Aminopyrimidine coreMCF-7 (Breast Cancer)-
8h Aminopyrimidine coreBT474 (Breast Cancer)-
8h Aminopyrimidine coreMDA-MB-231 (Breast Cancer)-
2d Pyrido[2,3-d]pyrimidine derivativeA549 (Lung Cancer)Strong cytotoxicity at 50 µM

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Kinase Inhibitory Activity of Pyrimidine-Based Compounds

Compound IDTarget KinaseIC50 (µM) or Ki (nM)
3b PLK40.0312 (IC50)
8h PLK40.0067 (IC50)
Compound 66 CDK6Balancing potency
Compound 66 CDK9Balancing potency
CFI-400437 PLK40.6 (Ki)
CFI-400945 PLK40.26 (Ki)
YLT-11 PLK422 (IC50)

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. The following protocols are representative methods that can be adapted and optimized for specific research needs.

Protocol 1: Synthesis of Aryl-Substituted Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to the pyrimidine core.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) and the base (e.g., K₂CO₃, 2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction can also be performed in a microwave reactor for a shorter duration (e.g., 15-60 minutes at 100-120 °C).[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate and ATP

  • Kinase assay buffer (e.g., Promega ADP-Glo™ Kinase Assay kit)

  • Test compounds serially diluted in DMSO

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, the specific substrate, and the assay buffer.

  • Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30 °C) for the specified time.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the mechanism of action and the development pipeline of this compound derivatives. The following diagrams, created using the DOT language, illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_advanced Preclinical Development start This compound reaction Suzuki Coupling / SNAr start->reaction product Derivative Library reaction->product purification Purification & Characterization (NMR, MS) product->purification kinase_assay In Vitro Kinase Assays (IC50 Determination) purification->kinase_assay cell_assay Cell-Based Assays (MTT, etc.) purification->cell_assay sar Structure-Activity Relationship (SAR) kinase_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Animal Models lead_opt->in_vivo adme_tox ADME/Tox Studies lead_opt->adme_tox candidate Drug Candidate in_vivo->candidate adme_tox->candidate

A general workflow for the discovery and development of this compound derivatives.

cdk_pathway cluster_regulation Cell Cycle Regulation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Pyrimidine Derivative (e.g., Compound 66) Inhibitor->CDK46 Inhibits

Inhibition of the CDK4/6-Rb signaling pathway by pyrimidine derivatives.

sar_logic core This compound Core Hinge Binding Motif substituents C2/C5 Substitutions Aryl/Heteroaryl Groups Modulate Potency & Selectivity core:f0->substituents:c2 Functionalization via Suzuki Coupling activity Biological Activity Increased Kinase Inhibition Enhanced Anticancer Potency substituents:c5->activity:head

Logical relationship of Structure-Activity Relationship (SAR).

Conclusion

The this compound scaffold is a cornerstone for the development of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The ability to readily functionalize the pyrimidine core allows for the generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. The protocols and data presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and evaluate new derivatives in this promising class of compounds. Further investigation into their efficacy against a broader range of kinases and in various disease models is warranted to fully elucidate their therapeutic utility.

References

The Versatile Building Block: A Technical Guide to 2,5-Dichloropyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and the differential reactivity of its two chlorine atoms make it a versatile building block for the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a common feature in numerous approved drugs, particularly in the area of oncology, due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes. The presence of an amino group and two modifiable chloro-substituents on the pyrimidine ring of this compound provides medicinal chemists with multiple points for structural elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key chemical transformations, and visualizations of relevant signaling pathways to aid researchers in their drug discovery efforts.

Synthetic Utility and Key Reactions

The chemical versatility of this compound stems from the distinct reactivity of its two chlorine atoms at the C2 and C5 positions. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C5 position. This differential reactivity allows for selective and sequential functionalization of the pyrimidine core. Common synthetic transformations involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing diverse side chains to the pyrimidine scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or their esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines.

    • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the chloropyrimidine with terminal alkynes.

These reactions provide a robust toolbox for medicinal chemists to generate extensive libraries of compounds for structure-activity relationship (SAR) studies.

Application in the Development of Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Dual ALK and HDAC Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer (NSCLC). Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are also validated targets in oncology. The simultaneous inhibition of both ALK and HDACs has been proposed as a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

Recently, a series of 2,4-pyrimidinediamine derivatives were designed and synthesized as dual ALK and HDAC inhibitors, utilizing a derivative of this compound as a key starting material.[1]

Table 1: In Vitro Antiproliferative Activity of a Dual ALK/HDAC Inhibitor [1]

CompoundTarget(s)Cell LineIC50 (nM)
12a ALK, HDAC1H2228 (ALK-positive NSCLC)11
CeritinibALKH2228 (ALK-positive NSCLC)>100
EntinostatHDACH2228 (ALK-positive NSCLC)>100

Note: Compound 12a was synthesized from a derivative of this compound.

Signaling Pathways

ALK Signaling Pathway

Aberrant ALK signaling, often initiated by chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), results in the constitutive activation of its tyrosine kinase domain. This leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and metastasis. Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][3][4][5][6] Inhibition of ALK blocks these downstream signals, leading to apoptosis of cancer cells dependent on ALK activity.

ALK_Signaling_Pathway Ligand Ligand (e.g., MK, PTN) ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK EML4_ALK EML4-ALK Fusion Protein EML4_ALK->RAS EML4_ALK->PI3K EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., Compound 12a) ALK_Inhibitor->EML4_ALK

Caption: Aberrant ALK signaling and points of inhibition.

HDAC Inhibition Pathway

HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7][8][9][10][11] HDAC inhibitors block this deacetylation, resulting in histone hyperacetylation and a more open chromatin structure. This allows for the transcription of tumor suppressor genes and other genes that can induce cell cycle arrest, differentiation, and apoptosis. Non-histone proteins are also targets of HDACs, and their hyperacetylation can affect various cellular processes.[9]

HDAC_Inhibition_Pathway HAT Histone Acetyltransferases (HATs) Histones_Acetylated Acetylated Histones (Open Chromatin) HAT->Histones_Acetylated Acetylation HDAC Histone Deacetylases (HDACs) Histones_Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_Deacetylated Deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., Compound 12a) HDAC_Inhibitor->HDAC Gene_Repression Tumor Suppressor Gene Repression Histones_Deacetylated->Gene_Repression Histones_Acetylated->HDAC Gene_Expression Tumor Suppressor Gene Expression Histones_Acetylated->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocols

The following are representative experimental protocols for key reactions involving dichloropyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a dichloropyrimidine with an arylboronic acid.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • K₂CO₃ or other suitable base (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a dichloropyrimidine.[13]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the SNAr reaction of a dichloropyrimidine with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA) (optional, depending on the nucleophile)

  • Solvent (e.g., EtOH, IPA, DMF, DMSO)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Stir the reaction for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry it, and concentrate to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Drug Discovery Workflow

The utilization of this compound as a building block typically follows a structured workflow in a drug discovery program.

Drug_Discovery_Workflow Start This compound (Building Block) Synthesis Library Synthesis (SNAr, Suzuki, Buchwald-Hartwig, etc.) Start->Synthesis Screening High-Throughput Screening (Biochemical & Cellular Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate Preclinical Preclinical Development (ADME/Tox, In Vivo Efficacy) Lead_Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its amenability to a range of synthetic transformations allows for the creation of diverse molecular libraries and the systematic exploration of structure-activity relationships. The successful application of this scaffold in the development of dual ALK/HDAC inhibitors highlights its potential for generating novel therapeutic agents with unique mechanisms of action. This guide provides a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery programs.

References

Methodological & Application

Synthesis of 2,5-Dichloropyrimidin-4-amine from 2,4,5-Trichloropyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2,5-Dichloropyrimidin-4-amine, a valuable building block in medicinal chemistry, from the readily available starting material 2,4,5-trichloropyrimidine. The protocol details a selective nucleophilic aromatic substitution (SNAr) reaction, leveraging the differential reactivity of the chlorine atoms on the pyrimidine ring.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals. The selective introduction of an amino group at the C4 position of 2,4,5-trichloropyrimidine is achieved by exploiting the higher reactivity of the C4 and C6 positions towards nucleophilic attack compared to the C2 and C5 positions. This protocol outlines a straightforward and efficient method for this transformation using ammonia in methanol.

Chemical Reaction

The synthesis proceeds via a nucleophilic aromatic substitution reaction where ammonia acts as the nucleophile, displacing the chlorine atom at the C4 position of 2,4,5-trichloropyrimidine.

Reaction Scheme:

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Product Information
IUPAC NameThis compound[1]
CAS Number89180-51-8[1]
Molecular FormulaC₄H₃Cl₂N₃[1]
Molecular Weight163.99 g/mol [1]
AppearanceSolid
Purity (typical)>95%
Reaction Conditions
Reactant2,4,5-Trichloropyrimidine
ReagentAmmonia in Methanol (e.g., 7M solution)
SolventMethanol
Temperature20 °C
Characterization Data
Melting PointNot readily available in public databases
¹H NMR (Predicted)
δ (ppm)~8.0 (s, 1H, Ar-H), ~6.0-7.0 (br s, 2H, NH₂)
¹³C NMR (Predicted)
δ (ppm)~160, ~158, ~145, ~110
Mass Spectrum (m/z)M⁺ peaks expected at 163, 165, 167 (due to Cl isotopes)

Experimental Protocol

This protocol describes the synthesis of this compound from 2,4,5-trichloropyrimidine.

Materials:

  • 2,4,5-Trichloropyrimidine

  • Ammonia in Methanol (7M solution)

  • Methanol

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a stir bar

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trichloropyrimidine (1.0 eq) in methanol. Cool the solution in an ice bath.

  • Amination: To the cooled solution, add a 7M solution of ammonia in methanol (a slight excess, e.g., 1.1-1.5 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at 20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia. b. Dissolve the residue in ethyl acetate and wash with water to remove any ammonium salts. c. Separate the organic layer and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. The crude product can be purified by silica gel column chromatography.[2] A suitable eluent system is a gradient of ethyl acetate in hexane. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to purify the product.[2]

Safety Precautions

  • 2,4,5-Trichloropyrimidine: This compound is a skin, eye, and respiratory irritant.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Ammonia in Methanol (7M): This solution is highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[3][4] It is also corrosive. Handle with extreme care in a fume hood, away from heat and open flames.[3] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • This compound: While specific safety data is limited, it should be handled with care as a potentially hazardous chemical. Assume it may be an irritant and harmful if ingested or absorbed through the skin. Standard laboratory safety procedures should be followed.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,4,5-Trichloropyrimidine in Methanol add_ammonia Add 7M Ammonia in Methanol start->add_ammonia react Stir at 20°C add_ammonia->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate Reaction Mixture monitor->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash_water Wash with Water dissolve->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer wash_brine->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude purify Column Chromatography or Recrystallization concentrate_crude->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

While this synthesis does not involve a biological signaling pathway, a logical relationship diagram illustrating the key transformations and checkpoints is provided below.

Synthesis_Logic Key Transformations and Checkpoints cluster_checkpoints Quality Control A 2,4,5-Trichloropyrimidine B Reaction Mixture A->B Ammonia in Methanol C Crude Product B->C Aqueous Work-up QC1 Reaction Completion (TLC/LC-MS) B->QC1 D Pure this compound C->D Purification QC2 Purity Assessment (NMR, MS) D->QC2

Caption: Logical diagram of the synthesis process.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug development. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2,5-Dichloropyrimidin-4-amine with various boronic acids. This reaction is pivotal for the synthesis of substituted aminopyrimidines, a class of compounds with significant therapeutic potential, frequently found as core scaffolds in kinase inhibitors and other targeted therapies. The ability to selectively introduce aryl or heteroaryl moieties at the C5 or C2 position of the pyrimidine ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The reactivity of the two chlorine atoms in this compound is influenced by the electronic properties of the pyrimidine ring and the amino substituent. Generally, in dihalopyrimidines, the chlorine atom at the C4 or C6 position is more reactive towards Suzuki-Miyaura coupling. However, in the case of this compound, the selective functionalization of either the C5 or C2 position is a key challenge. Literature on analogous dichloropyrimidines suggests that regioselectivity can be controlled by the judicious choice of catalyst, ligand, and reaction conditions.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol: Mono-Arylation of this compound

This protocol is a general guideline for the selective mono-arylation of this compound, likely at the more reactive C5 position. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio, 5 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For thermally sensitive substrates or to improve reaction times, microwave irradiation can be employed (e.g., 100-140 °C for 15-60 minutes).[3][4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4-aminopyrimidine.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling of various dichloropyrimidine substrates, which can serve as a starting point for the optimization of the reaction with this compound.

SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)0.2581[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-2285[5]
2,4,5,6-TetrachloropyrimidinePhenylboronic AcidPd(PPh₃)₂Cl₂ (3)K₂CO₃ (aq)1,4-Dioxane60287[6]
2,4-DichloropyrimidineVarious Arylboronic AcidsPd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)0.2574-95[4]

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Arylboronic Acid, and Base to Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Palladium Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat the Reaction Mixture (Conventional or Microwave) D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Dilute with Organic Solvent and Wash with Water/Brine G->H I 9. Dry Organic Layer and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L_n-Ar pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar pd2_trans->product substrate R-Cl (this compound) substrate->pd2_complex boronic_acid Ar-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the synthesis of pharmaceuticals and other biologically active molecules, where arylamine moieties are prevalent. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-dichloropyrimidin-4-amine, a key building block in medicinal chemistry.

Due to the limited availability of direct literature on the Buchwald-Hartwig amination of this compound, the following protocols and data are based on analogous reactions with substituted dichloropyrimidines, such as 2,4-dichloropyrimidines.[1][2] The reactivity of the two chlorine atoms on the pyrimidine ring can be influenced by the electronic effects of the existing amino group and the position of the chloro substituents. Generally, in dichloropyrimidines, the C4/C6 positions are more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2 position.[1] However, the specific regioselectivity for this compound may require experimental optimization.

Data Presentation: Reaction Conditions for Analogous Dichloropyrimidine Systems

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related dichloropyrimidine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

Substrate (Analogous)AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂ (1-2)dppb (1-2)LiHMDSTHF-20 to 01>95[1]
6-Aryl-2,4-dichloropyrimidineMorpholinePd(OAc)₂ (2)PPh₃ (4)LiHMDSTHF01>95[1]
5-Trimethylsilyl-2,4-dichloropyrimidineArylaminesPd₂(dba)₃ (2.5)RuPhos (5)NaOtBuToluene1001270-90[3]
2,4-DichloropyridineAnilinesPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101280-95[4]

Note: Yields are reported for the analogous substrates and may vary for this compound.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of a dichloropyrimidine substrate, adapted from literature procedures for analogous compounds.[1] It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for this compound.

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppb, Xantphos, RuPhos)

  • Base (e.g., LiHMDS, NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Toluene, Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Addition of Reagents: To the same vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction: The reaction mixture is then stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) for the specified time (typically 1-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aminated pyrimidine product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd Catalyst, Ligand, This compound, Amine, and Base to Flask start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Cl(L_n) pd0->pd_complex Oxidative Addition (Ar-Cl) amide_complex Ar-Pd(II)-NR'R''(L_n) pd_complex->amide_complex + R'R''NH - HCl amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,5-dichloropyrimidin-4-amine, a versatile building block in medicinal chemistry. The presence of two distinct chlorine atoms and an amino group allows for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

Introduction

This compound is a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. The strategic functionalization of the C2 and C5 positions is crucial for modulating biological activity and optimizing pharmacokinetic properties. The reactivity of the chloro-substituents on the pyrimidine ring is generally governed by electronic and steric factors, with the typical order of reactivity being C4(6) > C2 >> C5.[1] For this compound, this suggests that the chlorine atom at the C2 position is more susceptible to nucleophilic substitution and cross-coupling reactions than the chlorine at the C5 position. The electron-donating amino group at C4 influences the overall reactivity of the ring.

This document outlines protocols for key regioselective transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. While specific data for this compound is limited, the provided protocols are based on established procedures for analogous dichloropyrimidine systems and serve as a strong starting point for reaction optimization.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl moieties. For this compound, the reaction is expected to proceed selectively at the more reactive C2 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
EntryDichloropyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1000.252-Chloro-4-phenylpyrimidine81
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O80122-Chloro-4-(4-methoxyphenyl)pyrimidine95
32,4,6-Trichloropyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O8042,4-Dichloro-6-(4-fluorophenyl)pyrimidine85

Note: The data presented is for analogous dichloropyrimidine substrates and should be considered as a starting point for the optimization of reactions with this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling (Analogous Procedure)

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidine.[2]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water

  • Nitrogen or Argon gas

  • Microwave reactor or oil bath

Procedure:

  • To a microwave vial or a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), the palladium catalyst (0.005-0.02 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.

  • Seal the vessel and heat the reaction mixture with stirring. For microwave-assisted reactions, a temperature of 100°C for 15-30 minutes is a good starting point.[2] For conventional heating, 80-100°C for 4-12 hours may be required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-aryl-5-chloropyrimidine.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is expected to regioselectively functionalize the C2 position of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

| Entry | Dichloropyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ (1) | dppb (1) | LiHMDS | THF | -20 | 0.08 | 4-Dibutylamino-6-aryl-2-chloropyrimidine | >99 | | 2 | 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 2-Chloro-4-morpholinopyrimidine | ~65-85 | | 3 | 2,4-Dichloropyrimidine | Aniline | BrettPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 12 | 2-Chloro-4-anilinopyrimidine | ~70-90 |

Note: The data presented is for analogous dichloropyrimidine substrates and should be considered as a starting point for the optimization of reactions with this compound. The presence of the free amino group on the substrate may require careful selection of the base and reaction conditions to avoid side reactions.[1]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination (Analogous Procedure)

This protocol is a general procedure adapted from the amination of other dichloropyrimidines.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.4 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, dppb) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Nitrogen or Argon gas in a glovebox or via Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and the phosphine ligand to an oven-dried reaction vessel.

  • Add the base, this compound (1.0 equivalent), and the amine (1.1-1.4 equivalents).

  • Add the anhydrous solvent to the vessel.

  • Seal the vessel and heat the reaction mixture with stirring in a preheated oil bath to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-(substituted amino)-5-chloropyrimidine.

Visualizations

Logical Workflow for Regioselective Functionalization

G cluster_start Starting Material cluster_reactions Regioselective Functionalization at C2 cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Ligand, Base) start->buchwald prod_suzuki 4-Amino-2-aryl-5-chloropyrimidine suzuki->prod_suzuki prod_buchwald 4-Amino-2-(substituted amino)-5-chloropyrimidine buchwald->prod_buchwald

Caption: Workflow for regioselective C2 functionalization.

Signaling Pathway Context: Kinase Inhibition

cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrimidine Derivative Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Pyrimidine_Inhibitor Functionalized This compound Derivative Pyrimidine_Inhibitor->Kinase

Caption: Inhibition of kinase signaling by pyrimidine derivatives.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 2,5-Dichloropyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from a 2,5-dichloropyrimidin-4-amine scaffold. This versatile building block offers multiple reaction sites for structural modification, enabling the development of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer. Detailed experimental protocols for key synthetic transformations, quantitative biological data, and visualizations of relevant signaling pathways and structure-activity relationships (SAR) are presented to guide researchers in this area of drug discovery.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The this compound core, in particular, provides two reactive chlorine atoms at the C2 and C5 positions, allowing for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the generation of diverse chemical libraries for screening against different kinase targets.

Derivatives of this scaffold have shown significant inhibitory activity against several important kinase families, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinases (JNK).[1] The strategic modification of substituents at the C2 and C5 positions, as well as the C4 amino group, is crucial for achieving high potency and selectivity.

Key Synthetic Strategies

The functionalization of the this compound scaffold typically involves sequential reactions, leveraging the differential reactivity of the chlorine atoms. Common synthetic routes include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, as well as nucleophilic aromatic substitution (SNAr).[2][3]

General Synthetic Workflow

The overall strategy often involves an initial reaction at the more reactive C4 or C2 position, followed by a second modification at the remaining chloro-position. This sequential approach allows for the controlled introduction of different chemical moieties to explore the structure-activity landscape.

G start This compound reaction1 Reaction 1 (e.g., Suzuki Coupling) start->reaction1 intermediate1 Intermediate A (C2 or C5 substituted) reaction2 Reaction 2 (e.g., SNAr) intermediate1->reaction2 final_product Final Kinase Inhibitor reaction1->intermediate1 reaction2->final_product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following are detailed protocols for key reactions used in the synthesis of kinase inhibitors from the this compound scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)

  • Toluene and Ethanol (3:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring, a common strategy for introducing linkers or pharmacophores.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (40-50°C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of a chlorine atom with an amine, a common step in building 2,4-diaminopyrimidine derivatives.[3][4]

Materials:

  • A 2-chloro- or 5-chloro-pyrimidin-4-amine intermediate

  • Primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or another suitable base (1.5 equivalents)

  • Isopropanol or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • To a solution of the chloropyrimidine intermediate (1.0 eq) in isopropanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine, for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have been evaluated against a variety of protein kinases. The following tables summarize the inhibitory activities of representative compounds.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against ALK and HDACs [4]

CompoundALKwt IC50 (nM)HDAC1 IC50 (nM)
12a 25.345.7
Ceritinib 15.6>10000

Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against PLK4 [5]

CompoundPLK4 IC50 (µM)
8h 0.0067
Centrinone 0.00271

Table 3: Inhibitory Activity of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives against CDKs [6]

CompoundCDK6 IC50 (nM)CDK9 IC50 (nM)
66 5.83.2

Signaling Pathways

A key aspect of developing targeted kinase inhibitors is understanding the signaling pathways they modulate. For instance, inhibitors of Anaplastic Lymphoma Kinase (ALK) are designed to block the constitutive activation of its downstream signaling pathways, which drive cell proliferation and survival in certain cancers.[4]

G EML4_ALK EML4-ALK Fusion Protein P_ALK p-ALK EML4_ALK->P_ALK Dimerization & Autophosphorylation Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->P_ALK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_ALK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: ALK signaling pathway and inhibition.

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors relies on a thorough understanding of the structure-activity relationship. For the this compound scaffold, the substituents at the C2 and C5 positions, as well as the C4-amine, are critical for target engagement and selectivity.

G Scaffold This compound Scaffold C2 C2-Substituent Scaffold->C2 C5 C5-Substituent Scaffold->C5 C4_Amine C4-Amine Substituent Scaffold->C4_Amine Potency Potency C2->Potency Selectivity Selectivity C2->Selectivity C5->Potency C5->Selectivity C4_Amine->Potency C4_Amine->Selectivity

Caption: Key structural elements for SAR studies.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. Its versatile chemistry allows for the creation of diverse compound libraries, and derivatives have demonstrated potent activity against a range of important cancer targets. The protocols and data presented here provide a foundation for researchers to design and synthesize new generations of targeted therapies.

References

Application Notes and Protocols for 2,5-Dichloropyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dichloropyrimidin-4-amine as a versatile scaffold in the development of targeted kinase inhibitors, with a particular focus on Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document includes a summary of inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide researchers in the discovery and characterization of novel kinase inhibitors.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of kinase inhibitors. The pyrimidine ring system is a key structural motif in many biologically active molecules, including several FDA-approved kinase inhibitors. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with the amino group at C4, allows for selective and sequential functionalization, enabling the generation of extensive compound libraries for screening against various kinase targets. Derivatives of this scaffold have demonstrated potent and selective inhibition of several kinases implicated in cancer, such as ALK, Aurora Kinases, and EGFR.[1][2]

Kinase Targets and Inhibitory Activity

Derivatives of the this compound scaffold have been investigated as inhibitors of a range of protein kinases. The following table summarizes the in vitro inhibitory activities (IC50 values) of various pyrimidine derivatives against their target kinases. It is important to note that direct comparison of absolute IC50 values across different studies should be undertaken with caution due to potential variations in experimental conditions.

Compound ID/ReferenceTarget KinaseIC50 (nM)
Aurora Kinase Inhibitors
Compound 13[1]Aurora A< 200
ALK and HDAC Dual Inhibitors
Compound 10f[1]ALK2.1
Compound 12a[3]ALKwt1.8
PLK4 Inhibitors
Compound 3b[4]PLK431.2
Compound 8h[4]PLK46.7
c-Jun N-terminal Kinase (JNK) Inhibitors
Compound from study[5]JNK2Potent Inhibition
Lck Inhibitors
Compound 7a[6]Lck23
EGFR Inhibitors
Compound 18[1]EGFR L858R/T790MPotent Inhibition

Signaling Pathways

Understanding the signaling pathways regulated by target kinases is crucial for elucidating the mechanism of action of their inhibitors. Below are diagrams of the ALK and EGFR signaling pathways, which are frequently dysregulated in cancer.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor This compound Derivative Inhibitor->ALK Inhibition

Caption: ALK Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Kinase-Glo® Reagent D->E F Incubate for Luminescence Development E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 Value G->H Cellular_Target_Engagement_Workflow A Transfect Cells with NanoLuc-Kinase Plasmid B Plate Transfected Cells in Assay Plate A->B C Treat Cells with Test Compound B->C D Add NanoBRET Tracer and Substrate C->D E Measure BRET Signal D->E F Calculate BRET Ratio and Determine IC50 E->F

References

Application Notes and Protocols for the Preparation of 2,5-Dichloropyrimidin-4-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of the 2,5-diamino-4,6-dichloropyrimidine scaffold, a key building block in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. This document details synthetic protocols for palladium-catalyzed cross-coupling reactions and provides diagrams of relevant biological signaling pathways.

Introduction

The 2,5-diamino-4,6-dichloropyrimidine core is a versatile heterocyclic scaffold widely employed in the design of biologically active molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing pyrimidine ring, allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for screening against various therapeutic targets, particularly protein kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR). The amino groups at the C2 and C5 positions can also be utilized for further structural modifications.

This document outlines standard laboratory procedures for the synthesis of 2,5-diamino-4,6-dichloropyrimidine and its derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

The preparation of 2,5-diamino-4,6-dichloropyrimidine is a critical first step. A common method involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. Direct chlorination with phosphorus oxychloride (POCl₃) can lead to low and inconsistent yields due to potential degradation of the pyrimidine ring. A more reliable method utilizes a Vilsmeier reagent, which proceeds in two steps: formation of a bis-formamidine intermediate followed by acidic hydrolysis.

Synthetic Workflow

G A 2,5-Diamino-4,6- dihydroxypyrimidine C 4,6-Dichloro-2,5-bis- {[(dimethylamino)methylene]amino}pyrimidine A->C Chlorination & Formylation B Vilsmeier Reagent (POCl3, DMF) B->C E 2,5-Diamino-4,6- dichloropyrimidine C->E Hydrolysis D Acidic Hydrolysis (HCl, Ethanol) D->E

Caption: Synthetic route to 2,5-diamino-4,6-dichloropyrimidine.

Derivatization by Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents at the C4 and C6 positions of the pyrimidine ring are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the dichloropyrimidine with an aryl or heteroaryl boronic acid. The reaction is typically regioselective, with the C4 and C6 positions being more reactive than the C2 or C5 positions.

Quantitative Data for Suzuki-Miyaura Coupling of Dichloropyrimidines

Starting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.252-Chloro-4-phenylpyrimidine71
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.252-Chloro-4-(3-methoxyphenyl)pyrimidine72
2,4-DichloropyrimidineNaphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.252-Chloro-4-(naphthalen-2-yl)pyrimidine87
2,4-Dichloropyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Toluene/Ethanol/H₂O90122-Chloro-4-(4-fluorophenyl)pyrimidine>80

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2,5-diamino-4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1-2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Reagent Addition: Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1, 10 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne, which is valuable for extending the molecular scaffold.

Quantitative Data for Sonogashira Coupling of Halogenated Pyridines/Pyrimidines

Starting MaterialCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396
2-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5.0)CuI (5.0)Et₃NCH₃CNRT0.596
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5.0)CuI (10)Et₃NTHF60485 (mono-alkynylated)

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-diamino-4,6-dichloropyrimidine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous and deoxygenated tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL) and triethylamine (Et₃N, 2.5 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the chloro-positions of the pyrimidine ring.[1]

Quantitative Data for Buchwald-Hartwig Amination of Dichloropyrimidines

Starting MaterialAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
4,6-DichloropyrimidineAdamantan-1-aminePd(dba)₂ (5)BINAPK₂CO₃DMF14024Mono-aminated product~95
4,6-DichloropyrimidineN-Methyladamantan-1-aminePd(dba)₂ (5)DavePhosK₂CO₃DMF14024Mono-aminated product75
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂dppbLiHMDSTHF-2014-Dibutylamino-6-aryl-2-chloropyrimidine95

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to a vial.

  • Reagent Addition: Add a solution of 2,5-diamino-4,6-dichloropyrimidine (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Relevant Signaling Pathways

Derivatives of 2,5-diamino-4,6-dichloropyrimidine have shown significant potential as inhibitors of several key signaling pathways implicated in cancer.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway plays a crucial role in cell growth and proliferation.[2][3] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins with constitutively active ALK kinase domains, driving oncogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene Gene Expression (Proliferation, Survival) STAT3->Gene mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene mTOR->Gene

Caption: Overview of the ALK signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis Centrosome Centrosome Separation Spindle Spindle Assembly Chromosome Chromosome Segregation AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Chromosome AuroraB->Cytokinesis

Caption: Role of Aurora kinases in mitosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth, proliferation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG EGF EGF EGF->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCG->PKC PKC->Transcription

Caption: Overview of the EGFR signaling pathway.

Conclusion

The 2,5-diamino-4,6-dichloropyrimidine scaffold represents a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions described herein provide robust and versatile methods for the functionalization of this core, enabling the exploration of structure-activity relationships and the development of novel drug candidates targeting key signaling pathways in diseases such as cancer. Researchers are encouraged to optimize the provided protocols for their specific substrates and applications.

References

The Synthesis of Purine Analogs: An Application Note on the Traube Synthesis Utilizing Dichlorodiaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of purine analogs is a cornerstone of medicinal chemistry, yielding compounds with significant therapeutic potential. This application note provides a detailed protocol for the synthesis of purine analogs, focusing on the well-established Traube purine synthesis. While the direct synthesis of purine analogs from 2,5-Dichloropyrimidin-4-amine is not a commonly documented route due to the synthetic challenges in elaborating the imidazole ring from this precursor, a closely related and commercially available starting material, 4,5-diamino-2,6-dichloropyrimidine, offers a robust and versatile pathway to a wide array of purine derivatives.

This document outlines a two-step process: the initial cyclization of a diaminopyrimidine to form a dichloropurine intermediate, followed by the strategic nucleophilic substitution of the chloro groups to introduce diverse functionalities.

Overview of the Synthetic Strategy

The synthesis of purine analogs from dichlorodiaminopyrimidine is a highly effective method for creating diverse molecular scaffolds.[1] The general approach involves the cyclization of the diaminopyrimidine to form the purine ring system, followed by the displacement of the chloro substituents with various nucleophiles. This strategy allows for the introduction of a wide range of functional groups at the 2- and 6-positions of the purine core, enabling the exploration of structure-activity relationships in drug discovery programs.[1]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-9H-purine

This protocol, adapted from a method for synthesizing a radiolabeled 2,6-dichloropurine, involves the cyclization of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate to form the imidazole ring of the purine.[1]

Materials:

  • 4,5-Diamino-2,6-dichloropyrimidine

  • Triethyl orthoformate

  • Methanesulfonic acid (catalytic amount)

  • Acetonitrile

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile.

  • Add triethyl orthoformate to the suspension.

  • Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

  • Heat the mixture to 90°C and maintain this temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in hot ethanol.

  • Add activated charcoal and heat the solution at reflux for a short period to decolorize.

  • Filter the hot solution to remove the activated charcoal.

  • Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[1]

Step 2: Synthesis of 2,6-Disubstituted Purine Analogs

This general protocol describes the nucleophilic substitution of the chloro groups on the 2,6-dichloro-9H-purine intermediate. The reaction conditions can be adapted for various nucleophiles, such as primary or secondary amines, thiols, and alcohols.

Materials:

  • 2,6-Dichloro-9H-purine

  • Nucleophile of choice (e.g., primary or secondary amine, thiol, alcohol)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Solvent (e.g., ethanol, isopropanol, DMF)

Procedure:

  • Dissolve 2,6-dichloro-9H-purine in a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Add the desired nucleophile to the solution. The stoichiometry of the nucleophile can be controlled to achieve mono- or di-substitution.

  • Add a base, such as DIPEA, to the reaction mixture to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and stir under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as crystallization, extraction, or column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of purine analogs via this methodology.

StepStarting MaterialReagents/SolventsTemperature (°C)Time (h)ProductYield (%)
14,5-Diamino-2,6-dichloropyrimidineTriethyl orthoformate, Methanesulfonic acid, Acetonitrile90-2,6-Dichloro-9H-purine84
2a2,6-Dichloro-9H-purineEthanolamine, DIPEA, Ethanol7046-(2-Hydroxyethyl)amino-2-chloro-9H-purine-
2b6-Substituted-2-chloropurineArylamine, TMSCl120142,6-Disubstituted purine-

Yields for step 2 are highly dependent on the specific nucleophile and reaction conditions used.

Experimental Workflow and Logic

The synthesis of purine analogs from 4,5-diamino-2,6-dichloropyrimidine follows a logical and efficient two-step sequence. The first step constructs the core purine heterocycle, and the second step introduces chemical diversity.

Synthesis_Workflow cluster_step1 Step 1: Purine Ring Formation cluster_step2 Step 2: Functionalization start 4,5-Diamino-2,6- dichloropyrimidine reagents1 Triethyl orthoformate, cat. Methanesulfonic acid start->reagents1 intermediate 2,6-Dichloro-9H-purine reagents1->intermediate reagents2 Nucleophile (R-NH2, R-SH, R-OH), Base (e.g., DIPEA) intermediate->reagents2 product 2,6-Disubstituted Purine Analogs reagents2->product

Caption: Synthetic workflow for purine analogs.

This workflow highlights the modularity of the synthesis, where a common intermediate, 2,6-dichloro-9H-purine, can be used to generate a library of diverse purine analogs by varying the nucleophile in the second step. The differential reactivity of the chloro groups at the 2- and 6-positions can also be exploited for sequential substitutions to create unsymmetrically substituted purines.

Signaling Pathway Analogy

While this is a synthetic pathway, the strategic modification of the purine core can be analogized to the modulation of a biological signaling pathway. The core purine scaffold acts as a primary messenger, and the substituents introduced in the functionalization step act as modulators that determine the specific biological target and the resulting cellular response.

Signaling_Analogy cluster_synthesis Chemical Synthesis cluster_biology Biological Action purine_core Purine Scaffold substituents Diverse Substituents (R1, R2) purine_core->substituents purine_analog Biologically Active Purine Analog substituents->purine_analog biological_target Biological Target (Enzyme, Receptor) purine_analog->biological_target purine_analog->biological_target cellular_response Cellular Response (e.g., Inhibition, Activation) biological_target->cellular_response

Caption: Analogy of purine synthesis to biological signaling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The functionalization of the pyrimidine ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical strategy for the synthesis of diverse compound libraries and the optimization of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective modification of halogenated pyrimidines, including dichloropyrimidines.

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions on dichloropyrimidine substrates. The regioselectivity of these reactions is a key consideration, with the chlorine atoms at different positions of the pyrimidine ring exhibiting distinct reactivity. Generally, for 2,4-dichloropyrimidines, the C4 position is more susceptible to oxidative addition of the palladium catalyst, leading to preferential functionalization at this site.[1][2] However, specific catalyst systems and reaction conditions can be employed to achieve selectivity for the C2 position.[3][4]

General Reaction Principles

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the dichloropyrimidine, inserting into one of the carbon-chlorine bonds to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron reagent, terminal alkyne, or amine) interacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: A Comparative Summary of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of dichloropyrimidines, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines
DichloropyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Ref.
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[5]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min85[5]
2,4-Dichloropyrimidine3-Tolylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min75[5]
2,4-DichloropyrimidineNaphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min87[5]
2,4-DichloropyrimidineFuran-3-ylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min66[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22 h85[6]
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
DichloropyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)Ref.
6-(4-Fluorophenyl)-2,4-dichloropyrimidineDibutylaminePd(OAc)₂ (2)dppb (4)LiHMDSTHF-201 h>95[3]
6-(4-Fluorophenyl)-2,4-dichloropyrimidineMorpholinePd(OAc)₂ (2)dppb (4)LiHMDSTHF-201 h>95[3]
6-(4-Fluorophenyl)-2,4-dichloropyrimidineN-Methylaniline--LiHMDSTHF-600.5 h>95[3]
2,4-DichloropyridineAnilinePd₂(dba)₃ (1)Xantphos (3)NaOtBuToluene8016 h94[7]
2,4-DichloropyrimidineMorpholinePd(OAc)₂RuPhosK₂CO₃Toluene100-High[8]
Table 3: Sonogashira Coupling of Dichloropyrimidines
DichloropyrimidineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Ref.
4-chloro-5-iodopyrimidin-2-aminePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT3 h85-95 (Est.)[4][6]
4-chloro-5-iodopyrimidin-2-amine1-HexynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT3 h80-90 (Est.)[4][6]
Aryl IodidePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH703 h90[9]
Table 4: Heck Reaction of Dichloropyrimidines (Representative Conditions)
DichloropyrimidineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
4,6-Dichloropyrimidinen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP120-14016-24Moderate to High (Est.)[10]
4,6-DichloropyrimidineStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24Moderate to High (Est.)[10]

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed cross-coupling reactions of dichloropyrimidines. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous and deoxygenated solvents are crucial for the success of these reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[5][11]

This protocol describes the rapid and efficient C4-selective arylation of 2,4-dichloropyrimidine using microwave irradiation.

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired boronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to the vial.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[3]

This protocol details a highly regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary aliphatic amine (e.g., dibutylamine, morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppb (0.04 mmol, 4 mol%) in anhydrous THF (5 mL). Stir the mixture at room temperature for 15 minutes.

  • Amine-Base Premixing: In a separate dry flask under an inert atmosphere, add the secondary aliphatic amine (1.1 mmol, 1.1 equiv) and cool the solution to -20 °C. Slowly add LiHMDS (1.2 mmol, 1.2 equiv, 1 M solution in THF). Stir the mixture at -20 °C for 15 minutes.

  • Reaction Assembly: To the catalyst solution, add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv).

  • Reaction Initiation: Slowly add the pre-mixed amine-base solution to the catalyst-substrate mixture at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Dichloropyrimidine Derivative[4][6]

This protocol provides a general method for the Sonogashira coupling of a dichloropyrimidine with a terminal alkyne. Note that the reactivity of the two chloro-substituents will influence the regioselectivity. For substrates like 4-chloro-5-iodopyrimidin-2-amine, the more reactive iodide will couple preferentially. For dichloropyrimidines, the C4 position is generally more reactive.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Diisopropylamine or Triethylamine

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the dichloropyrimidine (1.0 equiv) in anhydrous THF or DMF (to a concentration of ~0.1 M) in a Schlenk flask under an inert atmosphere, add sequentially bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.025 equiv), and the amine base (e.g., diisopropylamine, 7.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by TLC or LC-MS. For less reactive chlorides, heating may be required (e.g., 50-80 °C).

  • Work-up: Upon completion, dilute the reaction with diethyl ether or ethyl acetate and filter through a pad of Celite®, washing the pad with the same solvent.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction of a Dichloropyrimidine with an Alkene[10]

This protocol outlines a general procedure for the Heck reaction of a dichloropyrimidine with an alkene, such as n-butyl acrylate or styrene. The C4 position is expected to be more reactive.

Materials:

  • Dichloropyrimidine (e.g., 4,6-dichloropyrimidine)

  • Alkene (e.g., n-butyl acrylate or styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine [P(o-tol)₃] or triphenylphosphine [PPh₃])

  • Base (e.g., triethylamine [Et₃N] or potassium carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone [NMP] or N,N-Dimethylformamide [DMF])

  • Standard glassware for inert atmosphere reactions (Schlenk flask)

  • Magnetic stirrer

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv). For coupling with styrene, K₂CO₃ (2.0 equiv) is used as the base. For coupling with n-butyl acrylate, Et₃N (2.0 equiv) is typically used.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (NMP for acrylate, DMF for styrene) and the alkene (1.5 equiv) to the flask via syringe. If using Et₃N, it is added at this stage.

  • Reaction: Heat the reaction mixture to 120-140 °C (for acrylate) or 100-120 °C (for styrene) and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

G cluster_0 Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (R-X) pd2_transmetal R-Pd(II)-R'(L_n) pd2_complex->pd2_transmetal Transmetalation (R'-M) pd2_transmetal->pd0 Reductive Elimination (R-R')

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow: Microwave Suzuki Coupling setup 1. Reaction Setup (Pyrimidine, Boronic Acid, Base, Catalyst) solvent 2. Add Solvents (Dioxane/Water) setup->solvent irradiate 3. Microwave Irradiation (100 °C, 15 min) solvent->irradiate workup 4. Work-up (Cooling, Transfer) irradiate->workup extract 5. Extraction (Ethyl Acetate) workup->extract purify 6. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

G cluster_1 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)-X(L_n)(R₂NH)] pd2_complex->amine_coordination Amine Coordination amido_complex Ar-Pd(II)-NR₂(L_n) amine_coordination->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms at the C2 and C5 positions, along with an amino group at the C4 position, allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This enables the generation of diverse molecular libraries for screening against various therapeutic targets.

The reactivity of the chlorine atoms on the pyrimidine ring is dictated by the electronic nature of the ring and the positions of the substituents. Generally, the order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5. However, the existing amino group at C4, an electron-donating group, and the chloro group at C5, an electron-withdrawing group, on this compound create a unique electronic environment that influences the regioselectivity of SNAr reactions. This document provides an overview of the reactivity, detailed experimental protocols for SNAr reactions with various nucleophiles, and quantitative data to guide synthetic strategies.

Regioselectivity and Reactivity

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. In this compound, the chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution. The amino group at C4 is a strong electron-donating group, which deactivates the adjacent C5 position towards nucleophilic attack and can influence the reactivity of the C2 position. The chloro group at C5, being electron-withdrawing, can modulate the overall reactivity of the ring.

Generally, the C2-chloro is more labile and susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. The C5-chloro is significantly less reactive towards SNAr and typically requires more forcing conditions or metal-catalyzed cross-coupling reactions for substitution. This differential reactivity allows for selective mono-substitution at the C2 position.

Experimental Protocols

The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with different classes of nucleophiles.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines to yield 2-amino-5-chloropyrimidin-4-amine derivatives.

Reaction Scheme:

SNAr_Amines cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-(R1R2N)-5-chloropyrimidin-4-amine reactant1->product reactant2 R1R2NH (Amine) reactant2->product reagents Base (e.g., DIPEA, K2CO3) Solvent (e.g., EtOH, DMF) Heat

General SNAr Reaction with Amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the desired amine (1.1 - 1.5 eq.).

  • Add a suitable solvent such as ethanol or DMF.

  • Add a base, such as DIPEA (2.0 eq.) or K₂CO₃ (2.0 eq.), to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using DMF, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using ethanol, the product may precipitate upon cooling and can be collected by filtration.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-substituted amino-5-chloropyrimidin-4-amine.

Protocol 2: SNAr with Thiol Nucleophiles

This protocol outlines the reaction of this compound with thiols to form 2-(alkyl/arylthio)-5-chloropyrimidin-4-amine derivatives.

Reaction Scheme:

SNAr_Thiols cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-(RS)-5-chloropyrimidin-4-amine reactant1->product reactant2 RSH (Thiol) reactant2->product reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, THF) Room Temp. or Heat

General SNAr Reaction with Thiols.

Materials:

  • This compound

  • Thiol (alkyl or aryl)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq.) in a suitable solvent like DMF or THF.

  • Add a base such as K₂CO₃ (1.5 eq.) or NaH (1.2 eq., handle with care under an inert atmosphere) to generate the thiolate in situ.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water (especially if NaH was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkyl/arylthio)-5-chloropyrimidin-4-amine.

Protocol 3: SNAr with Alcohol Nucleophiles

This protocol details the synthesis of 2-alkoxy/aryloxy-5-chloropyrimidin-4-amine derivatives from this compound and an alcohol or phenol.

Reaction Scheme:

SNAr_Alcohols cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-(RO)-5-chloropyrimidin-4-amine reactant1->product reactant2 ROH (Alcohol/Phenol) reactant2->product reagents Strong Base (e.g., NaH, NaOMe) Solvent (e.g., THF, ROH) Heat

General SNAr Reaction with Alcohols.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)

  • Tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 - 2.0 eq.) and a suitable anhydrous solvent (e.g., THF).

  • Carefully add a strong base like NaH (1.2 eq.) portion-wise at 0 °C to generate the alkoxide/phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-alkoxy/aryloxy-5-chloropyrimidin-4-amine.

Quantitative Data Summary

The following tables summarize representative quantitative data for SNAr reactions on this compound. Please note that yields are highly dependent on the specific nucleophile and reaction conditions.

Table 1: SNAr Reactions with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEAEtOH801275-85
4-MethoxyanilineK₂CO₃DMF100880-90
MorpholineK₂CO₃EtOHReflux685-95
BenzylamineDIPEADMF901070-80

Table 2: SNAr Reactions with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRT490-98
4-MethylthiophenolNaHTHF50288-95
Benzyl mercaptanK₂CO₃DMFRT392-97

Table 3: SNAr Reactions with Alcohol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MeOHReflux585-95
PhenolNaHTHFReflux1260-70
Benzyl alcoholNaHTHFReflux1655-65

Logical Workflow for SNAr Reaction and Product Isolation

The following diagram illustrates the general workflow for performing an SNAr reaction on this compound and isolating the final product.

Workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base - Solvent start->setup reaction S_NAr Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Troubleshooting & Optimization

how to improve regioselectivity in amination of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of amination reactions involving 2,5-Dichloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). Generally, the reactivity of chloro-substituents on a pyrimidine ring follows the order C4/C6 > C2 >> C5.[1] For this compound, the C4 position is already substituted with an amino group. Therefore, based on general reactivity principles, the chlorine at the C2 position is expected to be more susceptible to nucleophilic attack than the chlorine at the C5 position in a catalyst-free SNAr reaction. The amino group at C4 is electron-donating, which may decrease the overall reactivity of the pyrimidine ring compared to an unsubstituted dichloropyrimidine.[1]

Q2: How can I favor amination at the C2 position?

A2: To favor amination at the C2 position, you can leverage the inherent reactivity of this position in an SNAr reaction. Using a strong nucleophile in a polar aprotic solvent at an elevated temperature will typically favor substitution at the more electrophilic C2 position. For less nucleophilic amines, a palladium-catalyzed Buchwald-Hartwig amination can be employed. The choice of ligand in this case is critical and screening of various phosphine ligands may be necessary to achieve high selectivity for the C2 position.[2]

Q3: Is it possible to achieve selective amination at the C5 position?

A3: Selective amination at the C5 position is challenging due to its lower intrinsic reactivity in SNAr reactions.[1] To achieve amination at C5, one might need to block the more reactive C2 position or use a catalytic system that can override the inherent electronic preferences of the substrate. However, there is limited literature available on achieving high selectivity for the C5 position in this specific substrate.

Q4: What are the main factors influencing regioselectivity in the amination of this compound?

A4: The regioselectivity is a delicate balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position for nucleophilic attack. The electron-donating amino group at C4 modulates the electronics of the entire ring.

  • Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered position.[2]

  • Reaction Type: Catalyst-free SNAr and palladium-catalyzed Buchwald-Hartwig aminations can exhibit different regioselectivities.[3]

  • Reaction Conditions: The choice of solvent, base, temperature, and, in the case of catalyzed reactions, the specific catalyst and ligand, can all significantly influence the outcome.[4]

Troubleshooting Guide

Issue 1: Poor or no regioselectivity, obtaining a mixture of C2 and C5 aminated products.

Potential Cause Recommended Solution
Reaction conditions are not optimized. For SNAr, ensure the temperature is high enough to drive the reaction, but not so high that it leads to decomposition or loss of selectivity. For Buchwald-Hartwig, screen different ligands and bases to identify a system that favors one position over the other.[2]
The amine nucleophile is too reactive or not selective. Consider using a bulkier amine to introduce steric hindrance that may favor one position.[2]
Incorrect reaction type for the desired outcome. If SNAr is not selective, a Buchwald-Hartwig amination might offer better control through ligand choice. Conversely, if a complex catalytic system is giving mixtures, a simpler SNAr approach might be more selective.[3]

Issue 2: Low yield of the desired aminated product.

Potential Cause Recommended Solution
Insufficient reaction temperature or time. For SNAr reactions, high temperatures (e.g., 140 °C in DMF) are often necessary.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[4]
Inappropriate base. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LiHMDS are often required.[2]
Poor catalyst/ligand combination (for Buchwald-Hartwig). The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, DavePhos) are often effective. It is advisable to screen a variety of ligands.[2]
Insufficient equivalents of amine. Using a stoichiometric amount of the amine may not be enough. Increasing the equivalents of the amine (e.g., 1.2-2.0 equivalents) can often improve the yield.[2]

Issue 3: Formation of side products.

Potential Cause Recommended Solution
Di-amination (substitution at both C2 and C5). Use a controlled amount of the amine (e.g., 1.0-1.1 equivalents) and monitor the reaction closely to stop it once the mono-aminated product is formed.
Solvolysis (reaction with the solvent). If using an alcohol as a solvent, the corresponding alkoxide can act as a nucleophile. Switch to a non-protic solvent like DMF, dioxane, or toluene.[2]
Hydrolysis of the chloro-substituent. The presence of water can lead to the formation of hydroxypyrimidines. Ensure the use of anhydrous solvents and reagents.[2]

Quantitative Data

Direct quantitative data for the amination of this compound is limited in the literature. The following table presents data for the amination of structurally related dichloropyrimidines to provide a starting point for reaction optimization. Note: Yields and regioselectivity are highly dependent on the specific amine and reaction conditions.

SubstrateAmineReaction TypeConditionsProduct(s)Ratio (C4:C2)YieldReference
2,4-DichloropyrimidineNeutral N-nucleophilesSNArVaries4-amino and 2-amino1:1 to 4:1Moderate[5]
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesBuchwald-HartwigPd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C4-amino>30:1High[5]
2,4-Dichloro-5-nitropyrimidineDiethylamineSNAriPr₂NEt, CHCl₃, 40°C4-amino and 2-amino9:1Moderate[6]
2,4-Dichloro-5-nitropyrimidineTriethylamineSNArCH₂Cl₂, rt, 1h2-amino>19:171%[6]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is a starting point for favoring amination at the more reactive C2 position.

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.0-1.2 mmol, 1.0-1.2 equiv.), and anhydrous potassium carbonate (2.0-4.0 mmol, 2.0-4.0 equiv.).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol can be optimized to favor either C2 or C5 amination through ligand screening.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol, 1.2-1.5 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube, evacuate, and backfill with the inert gas (repeat three times).

  • Add the desired amine (1.2-2.0 mmol, 1.2-2.0 equiv.) followed by an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

G cluster_start Start: Amination of this compound cluster_troubleshooting Troubleshooting Workflow cluster_end Outcome start Initial Experiment issue Problem Observed? start->issue low_yield Low Yield issue->low_yield Yes poor_selectivity Poor Regioselectivity issue->poor_selectivity Yes side_products Side Products issue->side_products Yes solution_yield1 Increase Temperature/Time low_yield->solution_yield1 solution_yield2 Change Base/Solvent low_yield->solution_yield2 solution_yield3 Screen Catalyst/Ligand (B-H) low_yield->solution_yield3 solution_selectivity1 Screen Ligands (B-H) poor_selectivity->solution_selectivity1 solution_selectivity2 Modify Temperature poor_selectivity->solution_selectivity2 solution_selectivity3 Use Bulky Amine poor_selectivity->solution_selectivity3 solution_side1 Control Stoichiometry side_products->solution_side1 solution_side2 Use Anhydrous Conditions side_products->solution_side2 solution_side3 Change Solvent side_products->solution_side3 end Desired Product solution_yield1->end solution_yield2->end solution_yield3->end solution_selectivity1->end solution_selectivity2->end solution_selectivity3->end solution_side1->end solution_side2->end solution_side3->end

Caption: Troubleshooting workflow for amination reactions.

G regioselectivity Regioselectivity electronics Electronic Effects (C2 > C5) regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics reaction_type Reaction Type (SNAr vs. Buchwald-Hartwig) regioselectivity->reaction_type conditions Reaction Conditions regioselectivity->conditions solvent Solvent conditions->solvent base Base conditions->base temperature Temperature conditions->temperature catalyst_ligand Catalyst/Ligand conditions->catalyst_ligand

Caption: Factors influencing regioselectivity in amination.

References

Technical Support Center: Overcoming Side Reactions in Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Suzuki coupling of dichloropyrimidines.

Troubleshooting Guides and FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: What are the most common side reactions observed during the Suzuki coupling of dichloropyrimidines, and how can I minimize them?

A1: The most prevalent side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the dichloropyrimidine. Here’s how to address them:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the carbon-boron bond with a carbon-hydrogen bond. It is often exacerbated by high temperatures and certain bases. To minimize it, use fresh, high-purity boronic acid and carefully optimize reaction conditions. The use of more stable boronic acid derivatives like pinacol esters or MIDA boronates can also be beneficial.

  • Homocoupling: This is the coupling of two boronic acid molecules. It can be reduced by ensuring the reaction mixture is properly degassed to remove oxygen and by using a slight excess of the dichloropyrimidine. The presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes, can promote homocoupling.

  • Dehalogenation: This involves the replacement of a chlorine atom on the pyrimidine ring with a hydrogen atom. It can occur after oxidative addition, where the palladium complex may react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent). Careful selection of the base and solvent can help mitigate this side reaction.

Q2: My Suzuki coupling reaction with 2,4-dichloropyrimidine is giving me a mixture of isomers. How can I control the regioselectivity?

A2: The regioselectivity of Suzuki coupling on 2,4-dichloropyrimidines is a critical aspect. Generally, the chlorine atom at the C4 position is more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 position.[1] This preferential reactivity allows for selective mono-arylation at the C4-position under controlled conditions.

To enhance selectivity:

  • Ligand Choice: The choice of phosphine ligand can significantly influence regioselectivity. Bulky and electron-rich ligands can sometimes alter the conventional selectivity. For instance, while diphosphine ligands like dppf tend to favor C2 coupling, bulky monophosphine ligands like QPhos have been shown to promote C4 coupling.[2] In some cases, N-heterocyclic carbene (NHC) ligands like IPr can also lead to high C4 selectivity.[2]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can favor the formation of the C4-substituted product. Subsequent coupling at the C2-position can often be achieved under more forcing conditions.[1]

  • Catalyst System: The palladium precursor and its interaction with the ligand are crucial. A systematic screening of different catalyst systems is often necessary to achieve the desired regioselectivity for a specific substrate combination.

Q3: I am observing low to no product formation in my reaction. What are the key parameters I should screen to optimize the yield?

A3: Low yields in Suzuki couplings of dichloropyrimidines can stem from several factors. A systematic screening of the following reaction components is the most effective approach to optimization:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical, especially for less reactive chloro-substrates. While Pd(PPh₃)₄ is a commonly used and often effective catalyst, other systems like those based on Pd₂(dba)₃ with a suitable phosphine ligand, or pre-catalysts like Pd(dppf)Cl₂·CH₂Cl₂, might provide better results for your specific substrates.[3]

  • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent affects the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents like 1,4-dioxane, DMF, and THF, often in combination with water, are frequently used. The choice of solvent can also influence the reaction temperature.[3][4]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions. Microwave irradiation can be a powerful tool to significantly shorten reaction times and often improve yields, sometimes even with lower catalyst loadings.[3][5]

Q4: Can I perform a double Suzuki coupling on a dichloropyrimidine in a one-pot procedure?

A4: Yes, one-pot, regioselective double Suzuki couplings of dichloropyrimidines have been successfully developed.[4] This approach allows for the efficient synthesis of diarylated pyrimidines. The key is to exploit the differential reactivity of the two chlorine atoms. The first coupling is typically performed at a lower temperature to selectively react at the more reactive C4 position. After the first coupling is complete, the second boronic acid and additional base are added, and the temperature is increased to facilitate the coupling at the less reactive C2 position.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the Suzuki coupling of dichloropyrimidines, highlighting the impact of different reaction components on the yield.

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

CatalystLigandYield (%)
Pd₂(dba)₃-<5
Pd₂(dba)₃·CHCl₃-35
Pd₂(dba)₃TTBP·HBF₄23
Pd(OAc)₂PPh₃56
Pd(dppf)Cl₂·CH₂Cl₂-70
Pd(PPh₃)₄ - 71
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane (3.5 mL), 100 °C, 24 h, 5 mol% catalyst.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

SolventTemperature (°C)Yield (%)
THF6034
Isopropanol8064
DMF10025
1,4-Dioxane 100 71
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), solvent (3.5 mL), 24 h, Pd(PPh₃)₄ (5 mol%).

Table 3: Base and Solvent Optimization for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methylphenylboronic acid [6]

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄ 1,4-Dioxane 60
K₂CO₃1,4-Dioxane55
Cs₂CO₃1,4-Dioxane52
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methylphenylboronic acid (1.08 mmol), base (1.972 mmol), solvent (6 mL), H₂O (1.5 mL), 70-80 °C, 18-22 h, Pd(PPh₃)₄ (5 mol%).

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines [3][5]

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.0-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1) via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-120 °C) for the specified time (usually 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine [4]

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of toluene, ethanol, and water.

  • Degas the solution for five minutes with argon.

  • Add the first boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (catalyst), and potassium carbonate (base).

  • Heat the reaction at 55 °C for 12 hours.

  • After 12 hours, add the second boronic acid (1.1 eq), an additional portion of the palladium catalyst, and more potassium carbonate.

  • Increase the reaction temperature to 90 °C and stir for another 12 hours.

  • After cooling, partition the reaction mixture between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash-column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle and Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans Dehalogenation Dehalogenation (R¹-H) PdII->Dehalogenation Hydride PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration of Catalyst Product R¹-R² (Desired Product) RE->Product R1X R¹-X (Dichloropyrimidine) R1X->OA R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Trans Homocoupling Homocoupling (R²-R²) R2B->Homocoupling O₂ Protodeboronation Protodeboronation (R²-H) R2B->Protodeboronation H⁺ Base Base Base->Trans O2 O₂ H_source H⁺ source Hydride_source Hydride source

Caption: Suzuki catalytic cycle with key side reactions.

Troubleshooting_Flowchart Troubleshooting Flowchart for Suzuki Coupling start Start: Low Yield or Side Product Formation check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Pd source, Ligand) check_reagents->optimize_catalyst optimize_base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Dioxane, THF, DMF, +/- H₂O) optimize_base->optimize_solvent optimize_temp Optimize Temperature & Reaction Time (Consider Microwave) optimize_solvent->optimize_temp regioselectivity_issue Regioselectivity Issue? optimize_temp->regioselectivity_issue ligand_screening Screen Ligands (e.g., bulky monophosphines, NHCs) regioselectivity_issue->ligand_screening Yes success Successful Coupling regioselectivity_issue->success No, yield improved ligand_screening->success

Caption: A logical troubleshooting workflow.

Experimental_Workflow General Experimental Workflow prep 1. Prepare & Degas Reaction Vessel add_solids 2. Add Solids: Dichloropyrimidine, Boronic Acid, Base, Catalyst prep->add_solids add_solvent 3. Add Degassed Solvent add_solids->add_solvent heat 4. Heat Reaction (Conventional or Microwave) add_solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze

Caption: A typical experimental setup workflow.

References

Technical Support Center: Purification of 2,5-Dichloropyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,5-Dichloropyrimidin-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound derivatives?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation. These often include:

  • Starting Materials: Such as unreacted 2,4,5-trichloropyrimidine or the amine source.

  • Mono-chlorinated Intermediates: Compounds where only one of the desired chlorination steps has occurred.

  • Hydrolysis Byproducts: One or both chlorine atoms can be replaced by hydroxyl groups if water is present during the synthesis or workup.[1]

  • Tarry Residues: Polymeric or degraded materials can form, especially at high reaction temperatures.[1]

  • Regioisomers: In cases of substitution reactions on the pyrimidine ring, isomeric products may form.

Q2: My crude product is a dark, tarry solid. How should I proceed with purification?

A2: Tarry products are often the result of degradation.[1] The initial step should be to attempt to separate the desired product from the tar. This can often be achieved by dissolving the crude material in a suitable organic solvent in which the product is soluble, but the tar is not, followed by filtration. The filtrate can then be subjected to further purification methods like recrystallization or column chromatography.[1]

Q3: How can I prevent the hydrolysis of the chloro groups during workup and purification?

A3: The chloro groups on the pyrimidine ring are susceptible to hydrolysis. To minimize this, it is crucial to:

  • Work with anhydrous (dry) solvents and reagents.

  • During aqueous workup, keep the temperature low and minimize the contact time with water.

  • Perform extractions promptly and ensure the organic layers are thoroughly dried, for instance with anhydrous sodium sulfate or magnesium sulfate, before solvent evaporation.[1]

Q4: My compound "oils out" instead of crystallizing during recrystallization. What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is insoluble in the chosen solvent at all temperatures or if the boiling point of the solvent is higher than the melting point of the compound. To address this, you can:

  • Select a different solvent or a solvent mixture (a combination of a solvent and an anti-solvent).

  • Ensure the boiling point of the solvent is lower than the melting point of your compound.

Q5: What are suitable analytical techniques to assess the purity of my this compound derivative?

A5: Several analytical methods can be used to determine the purity and identify impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to separate closely related impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural information to confirm the identity of the desired product and characterize impurities.

  • Mass Spectrometry (MS): Can be coupled with chromatography (e.g., GC-MS or LC-MS) to identify compounds based on their mass-to-charge ratio.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Low Yield - Incomplete reaction. - Product loss during extraction or purification. - Compound is significantly soluble in the cold recrystallization solvent.- Monitor the reaction to ensure completion (e.g., by TLC or HPLC).[1] - Optimize extraction and transfer steps to minimize mechanical losses. - Cool the recrystallization mixture in an ice bath to maximize crystal formation.
Product Fails to Crystallize - Presence of impurities inhibiting crystallization. - Residual solvent. - The solution is not sufficiently saturated.- Purify the material by column chromatography first.[1] - Ensure all solvent is removed under high vacuum.[1] - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Reduce the volume of the solvent.
Persistent Impurities After Recrystallization - Impurity has similar solubility to the product. - Co-crystallization of the impurity with the product.- Attempt recrystallization from a different solvent system.[1] - Purify the material by column chromatography before a final recrystallization step.[1]
Column Chromatography
Issue Possible Cause Solution
Poor Separation of Compounds - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Use a smaller amount of crude material relative to the amount of stationary phase.
Compound Streaking on the Column/TLC Plate - Compound is too polar and interacting strongly with the silica gel. - Compound is acidic or basic.- Increase the polarity of the eluent. - For basic compounds like amines, add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the eluent polarity. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility Notes
MethanolSoluble
EthanolSolubleA potential solvent for recrystallization.[1]
Ethyl AcetateSolubleCan be used for extraction and as a component in recrystallization and chromatography solvent systems.[1]
AcetoneSoluble
DichloromethaneSolubleA common solvent for column chromatography.[1]
ChloroformSoluble
TolueneSparingly Soluble
Hexane / HeptaneInsolubleOften used as an anti-solvent in recrystallization or as the non-polar component in column chromatography eluents.[1]
WaterSparingly Soluble

This data is based on general observations for similar compounds and should be confirmed experimentally.

Common Purification Strategies and Expected Outcomes
Purification Method Typical Purity Achieved Expected Yield Notes
Recrystallization >98% (by HPLC)60-85%Yield is highly dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[1]
Column Chromatography >99% (by HPLC)40-70%Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of a solid this compound derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when hot.[1] Common choices include ethanol, ethyl acetate, or a mixture of a solvent and an anti-solvent (e.g., dichloromethane/hexane).[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification by silica gel column chromatography.

  • Stationary Phase and Eluent Selection: Choose a suitable stationary phase (silica gel is common) and an eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Optimize the eluent composition using TLC to achieve good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the packed column.[1]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity by adding more of the polar solvent.[1]

  • Fraction Collection: Collect fractions of the eluting solvent and monitor their composition by TLC.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Visualizations

Purification_Workflow crude_product Crude Product dissolve Dissolve in Suitable Solvent crude_product->dissolve filter_tar Filter off Tarry Residue dissolve->filter_tar filtrate Filtrate filter_tar->filtrate purity_check1 Assess Purity (TLC/HPLC) filtrate->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Low Purity / Multiple Spots recrystallization Recrystallization purity_check1->recrystallization Minor Impurities combine_fractions Combine Pure Fractions column_chromatography->combine_fractions purity_check3 Assess Purity (TLC/HPLC) recrystallization->purity_check3 pure_product Pure Product purity_check2 Assess Purity (TLC/HPLC) purity_check2->recrystallization Minor Impurities Remain purity_check2->pure_product High Purity purity_check3->column_chromatography Impurities Persist purity_check3->pure_product High Purity combine_fractions->purity_check2

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out change_solvent Change Solvent / Solvent System oiling_out->change_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent->start cool_further Cool Solution in Ice Bath low_yield->cool_further Yes impurities_persist Impurities Persist? low_yield->impurities_persist No cool_further->impurities_persist column_chrom Perform Column Chromatography impurities_persist->column_chrom Yes success Successful Crystallization impurities_persist->success No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

optimizing yield and purity in the synthesis of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 2,5-Dichloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine with ammonia.

Q2: What are the key factors influencing the yield and purity of the final product?

A2: Several factors critically impact the outcome of the synthesis. These include the choice of solvent, reaction temperature, concentration of ammonia, and reaction time. Proper control of these parameters is essential to maximize yield and minimize the formation of byproducts.

Q3: What are the common side products in this synthesis?

A3: The primary side products are isomers and di-substituted pyrimidines. Depending on the reaction conditions, the formation of 4,5-dichloro-2-aminopyrimidine and 2,4-diamino-5-chloropyrimidine can occur. Hydrolysis of the chloro-substituents to hydroxy-pyrimidines can also be a competing side reaction if water is present in the reaction mixture.

Q4: How can I purify the crude this compound?

A4: Purification can be effectively achieved through column chromatography on silica gel. A gradient elution using a solvent system such as ethyl acetate and petroleum ether is often successful in separating the desired product from impurities. Recrystallization from a suitable solvent is another common method to enhance purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Low concentration of ammonia: Insufficient nucleophile will lead to incomplete reaction. 3. Decomposition of starting material: 2,4,5-Trichloropyrimidine can be unstable at very high temperatures.1. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and starting material decomposition by TLC. 2. Increase ammonia concentration: Use a saturated solution of ammonia in an appropriate solvent or increase the pressure in a sealed vessel reaction. 3. Control temperature: Avoid excessive heating. Determine the optimal temperature that balances reaction rate and stability.
Formation of Multiple Products (Low Purity) 1. Lack of regioselectivity: Reaction conditions may favor the formation of other isomers.[1][2] 2. Di-substitution: Excess ammonia or prolonged reaction time can lead to the substitution of more than one chlorine atom.1. Solvent screening: The choice of solvent can significantly influence regioselectivity. Test a range of aprotic solvents (e.g., dioxane, THF, DMF).[1] 2. Control stoichiometry and time: Use a controlled amount of ammonia and monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant di-substitution occurs.
Product is Contaminated with Starting Material 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient heating: The activation energy for the reaction may not have been reached.1. Increase reaction time: Allow the reaction to stir for a longer period, monitoring progress by TLC. 2. Increase temperature: Cautiously increase the reaction temperature to drive the reaction to completion.
Hydrolysis of Chloro Groups Presence of water: Moisture in the reagents or solvent can lead to the formation of hydroxypyrimidine byproducts.[3]Use anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4,5-Trichloropyrimidine

  • Ammonia solution (e.g., 7N in Methanol or saturated in Dioxane)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating) or sealed pressure vessel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4,5-trichloropyrimidine (1 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Ammonia: To the stirred solution, add a solution of ammonia (1.5-2 equivalents) in an appropriate solvent (e.g., methanol or dioxane) at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) in a sealed vessel. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Extraction: The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure this compound.

Data Summary

While specific quantitative data for the synthesis of this compound is not extensively published in comparative tables, the following table summarizes the expected impact of key reaction parameters on yield and purity based on studies of similar polychloropyrimidine aminations.

ParameterConditionExpected Impact on YieldExpected Impact on PurityReference(s)
Solvent Aprotic (e.g., Dioxane, THF) vs. Protic (e.g., Ethanol)Aprotic solvents generally favor higher yields by minimizing solvolysis.Aprotic solvents can improve regioselectivity and thus purity.[1][4]
Temperature Low (e.g., Room Temp) vs. High (e.g., 80-100 °C)Higher temperatures generally increase reaction rates and yields, but may lead to decomposition if excessive.Higher temperatures can decrease regioselectivity and lead to more byproducts.[4]
Ammonia Concentration 1.1-1.5 equivalents vs. >2 equivalentsA slight excess of ammonia can drive the reaction to completion.A large excess can lead to di-substituted byproducts, reducing purity.[3]
Catalyst None (SNAr) vs. Palladium-based (Buchwald-Hartwig)Palladium catalysis can be effective for less reactive amines, but for ammonia, SNAr is common.[2][5]Palladium catalysis can offer higher regioselectivity in some cases.[1][2][1][2][5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve 2,4,5-Trichloropyrimidine in anhydrous solvent start->setup add_nh3 Add Ammonia Solution setup->add_nh3 react Stir at controlled temperature add_nh3->react monitor Monitor by TLC react->monitor quench Solvent Removal monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield temp Insufficient Temperature? start->temp conc Low Ammonia Concentration? start->conc decomp Starting Material Decomposition? start->decomp inc_temp Increase Temperature temp->inc_temp inc_conc Increase Ammonia Conc. conc->inc_conc opt_temp Optimize Temperature decomp->opt_temp

References

stability issues and degradation of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,5-Dichloropyrimidin-4-amine (CAS: 89180-51-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, like other dichloropyrimidine derivatives, is susceptible to degradation through several pathways. The primary concerns are hydrolysis, solvolysis, and potential photostability issues. The electron-withdrawing nature of the pyrimidine ring and the chloro substituents make the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively documented, it is recommended to store it in a dark place, suggesting potential sensitivity to light. Many chlorinated pyrimidine and related heterocyclic compounds exhibit some degree of photosensitivity. For critical applications, it is advisable to handle the compound under amber or UV-protected lighting.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: What are the likely degradation products of this compound?

The primary degradation products are expected to arise from the stepwise hydrolysis or solvolysis of the two chlorine atoms. In aqueous media, this would lead to the formation of 2-chloro-5-hydroxy-pyrimidin-4-amine and subsequently 2,5-dihydroxypyrimidin-4-amine. In alcoholic solvents, the corresponding alkoxy derivatives would be formed.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Degradation of Starting Material Ensure the this compound used is of high purity and has been stored correctly. Consider analyzing the starting material by HPLC or NMR to check for degradation products.
Insufficient Reaction Temperature For catalyst-free SNAr reactions, higher temperatures (e.g., 100-140 °C) may be necessary to drive the reaction to completion.
Inappropriate Solvent Protic solvents like water or alcohols can compete as nucleophiles, leading to hydrolysis or solvolysis byproducts.[1] If these side reactions are observed, switch to anhydrous aprotic solvents such as DMF, DMAc, or toluene.
Inappropriate Base The choice of base is critical. For SNAr with amine nucleophiles, inorganic bases like K2CO3 or Cs2CO3 are commonly used. For less reactive systems, stronger organic bases like DBU or DIPEA may be required.
Poor Nucleophile Reactivity If the nucleophile is weak, consider using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which is often more efficient for less reactive aryl chlorides.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Lack of Regioselectivity The chlorine atoms at the C2 and C5 positions have different reactivities. To improve selectivity, consider lowering the reaction temperature and carefully controlling the stoichiometry of the nucleophile. For some dichloropyrimidines, tertiary amine nucleophiles have shown high selectivity for the C2 position.
Di-substitution Product To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the nucleophile. Lowering the reaction temperature and shortening the reaction time can also reduce the formation of the di-substituted product.
Hydrolysis/Solvolysis Byproducts Ensure the use of anhydrous solvents and reagents and perform the reaction under an inert atmosphere to minimize the formation of hydroxy or alkoxy pyrimidines.

Stability Data Summary (Qualitative)

Specific quantitative stability data for this compound is limited in publicly available literature. The following table summarizes qualitative stability information based on data for structurally related compounds.

Condition Observation Recommendation
Storage Solid is stable at room temperature when protected from light and moisture.Store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
Aqueous pH Susceptible to hydrolysis under both acidic and basic conditions. Generally more stable in dilute acidic to neutral pH.Prepare aqueous solutions fresh. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH and store at low temperatures.
Solvents Prone to solvolysis in protic solvents (e.g., methanol, ethanol), especially in the presence of a base.[1]Use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for preparing stock solutions for long-term storage.
Temperature As a solid, it is expected to have good thermal stability under standard conditions. Stability in solution is temperature-dependent.For reactions, use the lowest effective temperature to minimize degradation. Store solutions at -20°C or -80°C.
Light Potential for photodegradation.Handle and store protected from light. Use amber vials or wrap containers in foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C). Also, incubate a solution of the compound in a suitable solvent at a high temperature (e.g., 60°C).

  • Photostability: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection) to quantify the remaining parent compound and detect the formation of degradation products.

  • Characterize the major degradation products using LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_analysis Analysis and Cleanup start Receive and Inspect Compound storage Store in Cool, Dark, Dry, Inert Atmosphere start->storage weigh Weigh in Ventilated Area (Fume Hood) storage->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup (if necessary, control pH) monitor->workup purify Purify Product (e.g., Chromatography) workup->purify waste Dispose of Halogenated Waste Properly purify->waste

Caption: Workflow for handling this compound.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor Inhibitor (Derived from this compound) inhibitor->receptor

Caption: Generalized kinase signaling pathway and inhibition.

References

Buchwald-Hartwig Amination with Dichloropyrimidines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the Buchwald-Hartwig amination of dichloropyrimidines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a dichloropyrimidine is not working. What are the most common reasons for failure?

There are several potential reasons for a failed or low-yielding Buchwald-Hartwig amination with dichloropyrimidines. These substrates can be challenging due to their electron-deficient nature and the potential for side reactions. The most common culprits include:

  • Suboptimal Ligand Choice: The ligand is crucial for a successful reaction. Common ligands that are highly effective for other aryl halides may be inefficient for dichloropyrimidines.[1]

  • Incorrect Base Selection: The choice of base can significantly impact the reaction outcome. Strong bases may be incompatible with other functional groups on your substrates, while weaker bases might lead to slow or incomplete reactions.[2]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Improper handling or low-quality reagents can lead to catalyst inactivation. Using a precatalyst is often more reliable than generating the active catalyst in situ.[3]

  • Side Reactions: Several side reactions can compete with the desired amination, including SNAr (Nucleophilic Aromatic Substitution), bis-arylation of primary amines, and hydrodehalogenation.[1][4]

  • Poor Regioselectivity: Dichloropyrimidines have two potential reaction sites (C2 and C4). Achieving high regioselectivity for the desired isomer often requires careful optimization of the reaction conditions.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion to Product

Q: I am observing very little or no formation of my desired amino-chloropyrimidine product. What steps can I take to improve the conversion?

A: Low conversion is a common issue. Here is a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Catalyst System:

  • Ligand Screening: The choice of phosphine ligand is critical. For electron-deficient dichloropyrimidines, bulky, electron-rich ligands are often required to facilitate the catalytic cycle. Consider screening a panel of ligands. While some highly general ligands like XPhos have shown poor performance with specific dichloropyrimidines, others from the Buchwald or Hartwig portfolio may be more effective.[1][4] N-heterocyclic carbene (NHC) ligands have also demonstrated success with challenging heterocycles.[5][6]

  • Use a Precatalyst: If you are generating your catalyst from a palladium source like Pd(OAc)2, consider switching to a more stable and reliable precatalyst, such as a Buchwald G3 or G4 precatalyst.[3] This can lead to more consistent generation of the active catalytic species.

2. Optimize the Base:

  • Base Strength: If you are using a weak base like K₂CO₃ or K₃PO₄ and observing low conversion, you may need to switch to a stronger base like NaOtBu or LiHMDS.[2] Be mindful that stronger bases can have lower functional group tolerance.[2]

  • Base Solubility: Ensure your base is sufficiently soluble in the reaction solvent. In some cases, using a more soluble base or a different solvent can improve reaction rates.

3. Check Reaction Parameters:

  • Temperature: Buchwald-Hartwig reactions with less reactive aryl chlorides often require elevated temperatures. If you are running the reaction at a lower temperature, a gradual increase may improve the conversion.

  • Solvent: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2][3] Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion ligand Screen Ligands (e.g., Buchwald/Hartwig ligands, NHCs) start->ligand precatalyst Switch to Precatalyst (e.g., G3/G4) start->precatalyst base Optimize Base (Stronger base, solubility) start->base temp Increase Temperature start->temp solvent Check Solvent Quality (Anhydrous, Degassed) start->solvent end Improved Conversion ligand->end precatalyst->end base->end temp->end solvent->end

Caption: A flowchart for troubleshooting low conversion.

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of C2 and C4 aminated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a known challenge with 2,4-dichloropyrimidines. The C4 position is generally more reactive, but the selectivity can be influenced by both kinetic (SNAr) and catalyst-controlled pathways.[1]

1. Minimize the Competing SNAr Reaction:

  • A non-catalyzed SNAr reaction can compete with the palladium-catalyzed cycle, often leading to poor regioselectivity.[1] The mode of addition of reagents can be critical. It has been shown that pre-mixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst can suppress the SNAr pathway and improve regioselectivity.[1]

2. Ligand and Catalyst Choice:

  • The ligand plays a significant role in determining regioselectivity. In one study, bidentate ligands like dppb provided higher regioselectivity for the C4 position compared to some monodentate ligands.[1] Screening different classes of ligands is recommended. A Xantphos-based catalyst has been used to achieve high selectivity for the C2 position of 2,4-dichloropyridine.[7]

3. Temperature Control:

  • Lowering the reaction temperature may favor the catalyst-controlled pathway over the thermal SNAr reaction, potentially improving regioselectivity.

Regioselectivity Control Strategy

start Poor Regioselectivity (Mixture of C2/C4 isomers) snar Minimize SNAr: Premix Amine and Base start->snar ligand Screen Ligands: (e.g., bidentate ligands) start->ligand temp Lower Reaction Temperature start->temp end High Regioselectivity snar->end ligand->end temp->end

Caption: Strategies to improve regioselectivity.

Issue 3: Significant Side Product Formation

Q: I am observing significant side products, such as the bis-aminated product or hydrodehalogenation of my starting material. How can I suppress these side reactions?

A: Side product formation can significantly reduce the yield of your desired product.

1. Bis-Amination (with primary amines):

  • This is a common side reaction when using primary amines.[1]

  • Stoichiometry: Carefully control the stoichiometry of your amine. Using a slight excess of the dichloropyrimidine may help to minimize the formation of the bis-aminated product.

  • Ligand Choice: Some ligands are known to minimize bis-arylation. For example, BINAP has been reported to reduce this side reaction in other systems.[1] For primary amines, specific ligands like BrettPhos may offer better selectivity.[2]

2. Hydrodehalogenation:

  • This side reaction, where the chloro group is replaced by a hydrogen, can arise from β-hydride elimination.[4]

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-rich ligands can often favor the desired reductive elimination pathway.

  • Base: Ensure the base is not promoting decomposition of your starting material or product.

Buchwald-Hartwig Catalytic Cycle and Side Reactions

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'', Base pd_amine_complex Ar-Pd(II)-NHR'R'' amine_coordination->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination beta_hydride β-Hydride Elimination pd_amine_complex->beta_hydride reductive_elimination->pd0 product Ar-NR'R'' (Desired Product) reductive_elimination->product hydrodehalogenation Ar-H (Side Product) beta_hydride->hydrodehalogenation snar SNAr (Side Reaction) snar->product dichloropyrimidine Dichloropyrimidine dichloropyrimidine->snar Amine, no catalyst

Caption: The Buchwald-Hartwig cycle and key side reactions.

Data Summary Tables

Table 1: Recommended Base Selection Guide [2]

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings.Incompatible with many electrophilic functional groups.
LiHMDS Tolerates protic functional groups, useful for low-temperature amination.Solid base is air-sensitive, potential incompatibility with some functional groups at high temperatures.
Cs₂CO₃ Excellent functional group tolerance, often the highest rate among weak bases.Expensive, can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance, economical.May require higher catalyst loadings and longer reaction times.

Table 2: Ligand Considerations for Dichloropyrimidines

Ligand TypePotential AdvantagesConsiderations
Bulky Monodentate Can promote reductive elimination.Some common ligands (e.g., XPhos) have shown poor performance in specific cases.[1]
Bidentate May improve regioselectivity.[1]Can sometimes slow down the reaction rate.
NHC Robust and effective for electron-deficient heterocycles.[5]May require specific optimization.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol provides a general method for screening different phosphine ligands for the amination of a dichloropyrimidine.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand to be screened (4-8 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Add the amine (1.1 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Analysis: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude mixture by LC-MS or GC-MS to determine the conversion and product distribution.

Protocol 2: Procedure to Enhance Regioselectivity[1]

This protocol is adapted from a method shown to improve regioselectivity by minimizing the competing SNAr reaction.[1]

  • Amine-Base Premixing: In an oven-dried vial, dissolve the amine (1.1 equiv) in anhydrous, degassed THF. Cool the solution to 0 °C and add the base (e.g., LiHMDS, 1.2 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Catalyst-Substrate Mixture: In a separate oven-dried vial, add the dichloropyrimidine (1.0 equiv), the palladium source, and the chosen ligand under an argon atmosphere. Add anhydrous, degassed THF.

  • Reaction Initiation: Add the pre-mixed amine/base solution from step 1 to the vial containing the dichloropyrimidine and catalyst.

  • Reaction and Workup: Heat the reaction to the desired temperature and monitor for completion. Perform a standard aqueous workup as described in Protocol 1.

References

controlling C4 vs. C2 selectivity in dichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Controlling C4 vs. C2 Selectivity in Dichloropyrimidine Reactions

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. The following information is designed to help you navigate the complexities of achieving regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving 2,4-dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic substitutions on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is often attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic and susceptible to nucleophilic attack.[1] However, this intrinsic preference is not absolute and can be influenced or even reversed by several factors, frequently resulting in a mixture of C2 and C4 substituted products.[1][4][5]

Q2: What key factors influence whether a reaction is C4 or C2 selective?

Several factors critically impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring: The electronic and steric nature of other substituents on the ring is a primary determinant.

    • Electron-Withdrawing Groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1]

    • Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][4][5]

    • Sterically bulky groups at the C5 position can hinder attack at C4, thereby promoting C2 substitution.[4][5]

  • Nature of the Nucleophile:

    • While many nucleophiles prefer the C4 position, some exhibit a strong preference for C2. For instance, tertiary amines have been shown to provide excellent C2 selectivity, particularly when a C5-EWG is present.[1][6]

    • Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios reported from 1:1 to 4:1.[1][3]

  • Catalysis: The use of a catalyst can dramatically alter the selectivity.

    • Palladium-catalyzed aminations have been shown to strongly favor the formation of the C4-substituted product.[1][3]

    • Conversely, specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely direct C-S cross-coupling reactions to the C2 position.[7][8]

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role and can be optimized to favor one isomer over the other.[1][2] For example, using n-butanol as a solvent with diisopropylethylamine (DIPEA) as a base has been reported to be effective for favoring C4 substitution.[1][2]

Q3: Can C2-selectivity be achieved for unsubstituted 2,4-dichloropyrimidine?

Yes, achieving C2-selectivity for unsubstituted 2,4-dichloropyrimidines, which typically favor C4 reaction, has been a significant challenge.[7][9] However, recent advances have shown that specific catalytic systems can invert the conventional selectivity. For example, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been successfully used to achieve C2-selective C-S cross-coupling with thiols.[7][8] This represents a departure from the vast majority of previously reported Pd-catalyzed cross-couplings that favor C4.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the selective functionalization of dichloropyrimidines.

Issue 1: Low or No Conversion of Starting Material

  • Possible Causes:

    • Insufficiently Reactive Nucleophile: The nucleophile may be too weak to react under the chosen conditions.

    • Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.[1]

    • Inappropriate Solvent or Base: The chosen solvent may not adequately solubilize the reactants, or the base may not be strong enough to deprotonate the nucleophile or facilitate the reaction.[1][10]

    • Deactivated Dichloropyrimidine Substrate: Ring substituents may be deactivating the substrate towards nucleophilic attack.[1]

  • Suggested Solutions:

    • Enhance Nucleophilicity: Use a stronger nucleophile (e.g., use an alkoxide instead of an alcohol) or add an activating agent.[1][10]

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC or LC-MS.[1][11][12]

    • Screen Solvents and Bases: Test a range of solvents (e.g., polar aprotic like DMF, DMSO) and bases to find the optimal conditions for your specific system.[1][10]

    • Re-evaluate Synthetic Route: If the substrate is inherently unreactive, a different synthetic strategy or a catalytic approach might be necessary.[1]

Issue 2: Poor Regioselectivity (Difficult-to-Separate Mixture of C2 and C4 Isomers)

  • Possible Causes:

    • Small Intrinsic Reactivity Difference: Under the chosen conditions, the energetic barrier for reaction at C2 and C4 is very similar.[1]

    • Reaction Conditions Favor Mixture: The selected temperature, solvent, or base may not be optimal for differentiating the two positions.

    • Reaction Time: Running the reaction for too long or at too high a temperature can lead to scrambling or equilibration.[1]

  • Suggested Solutions:

    • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Carefully control reaction time by monitoring progress closely with TLC or LC-MS.[1]

    • Employ a Catalyst: For amination reactions, introducing a palladium catalyst can significantly enhance C4 selectivity.[1][3] For C-S coupling, specific Pd-NHC catalysts can drive C2 selectivity.[7][8]

    • Modify the Nucleophile/Substrate: If possible, consider if a different nucleophile could offer better selectivity.[1] Alternatively, functional group interconversion on the pyrimidine ring can alter the relative reactivity of the C2 and C4 positions.[1][13]

    • Control Stoichiometry: Use a carefully measured amount of the nucleophile (a slight excess is common) to avoid di-substitution.[1][10]

Issue 3: Di-substitution Occurs Instead of Mono-substitution

  • Possible Causes:

    • Excess Nucleophile: Using a large excess of the nucleophile drives the reaction towards substitution at both chloro positions.

    • High Temperature/Long Reaction Time: Forcing conditions can cause the initially formed mono-substituted product to react further.

  • Suggested Solutions:

    • Use Stoichiometric Nucleophile: Limit the amount of nucleophile to 1.0-1.2 equivalents.[10]

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[10]

    • Consider a Less Reactive Nucleophile: If applicable, a less potent nucleophile may allow for better control over mono-substitution.[10]

Data Presentation: Selectivity in Dichloropyrimidine Reactions

Table 1: Influence of Reaction Type and Catalyst on Regioselectivity

Reaction TypeSubstrateNucleophile/ReagentCatalyst/ConditionsC4:C2 RatioReference
SNAr Amination2,4-dichloropyrimidineNeutral N-nucleophilesVaries1:1 to 4:1[1][3]
SNAr Amination5-EWG-2,4-dichloropyrimidineTertiary AminesiPrNEt, CHCl₃High C2 Selectivity[6][14]
Pd-Catalyzed Amination6-Aryl-2,4-dichloropyrimidineAliphatic Secondary AminesPd(OAc)₂/dppb, LiHMDS>99:1[3]
SNAr2,4,6-trichloropyrimidinePhenolate anion-90:10[3]
Suzuki Coupling2,4-dichloropyrimidinep-carboxyphenylboronic acidPd catalyst2.8:1[15]
C-S Cross-Coupling2,4-dichloropyrimidinePrimary ThiolsPd(II) with bulky NHC ligandHigh C2 Selectivity[7][8]

Experimental Protocols

Protocol 1: Highly C4-Selective Palladium-Catalyzed Amination

This protocol is adapted from methodologies reported to achieve high C4 selectivity in the amination of 6-aryl-2,4-dichloropyrimidines.[1][3]

  • Reagent Preparation:

    • In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., dppb, 2 mol%).

    • Add an anhydrous solvent like THF.

  • Amine/Base Premixing:

    • In a separate dry flask under an inert atmosphere, dissolve the aliphatic secondary amine (1.1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add LiHMDS (1.0 M in THF, 1.2 eq.) dropwise. Allow the mixture to stir for 10-15 minutes.

  • Reaction Execution:

    • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature via a syringe or dropping funnel. The order and slow rate of addition are critical for high regioselectivity.[1]

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the reaction's progress by a suitable technique such as Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.[1][16]

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-2-chloropyrimidine.[1]

Protocol 2: General SNAr with a Thiol Nucleophile (Thiolation)

This protocol provides a general framework for the SNAr reaction of a thiol with 2,4-dichloropyrimidine, which typically favors C4 substitution in the absence of a C2-directing catalyst.

  • Thiolate Formation:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq.) and a suitable anhydrous solvent (e.g., DMF or THF).[16]

    • Cool the solution to 0 °C and add a base (e.g., NaH or K₂CO₃, 1.1-1.5 eq.) portion-wise to the stirred solution to form the thiolate.

    • Stir for 15-30 minutes at 0 °C.[16]

  • Reaction Execution:

    • Add a solution of the 2,4-dichloropyrimidine (1.0 eq.) in the same anhydrous solvent to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring:

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or saturated aqueous ammonium chloride.[16]

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[16]

Visualizations

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcome Substituents Ring Substituents C4_Selectivity Favored C4 Substitution Substituents->C4_Selectivity C5-EWG C2_Selectivity Favored C2 Substitution Substituents->C2_Selectivity C6-EDG C5-Bulky Nucleophile Nucleophile Nucleophile->C2_Selectivity Tertiary Amines Thiols (Pd-NHC) Mixture Mixture of C4/C2 Isomers Nucleophile->Mixture Neutral N-Nucleophiles Catalyst Catalyst Catalyst->C4_Selectivity Pd-Catalyzed Amination Catalyst->C2_Selectivity Pd-NHC Catalyzed Thiolation Conditions Conditions (Solvent, Temp, Base) Conditions->C4_Selectivity nBuOH/DIPEA Conditions->Mixture

Caption: Factors influencing C4 vs. C2 selectivity in dichloropyrimidine reactions.

G start Start: Selective Substitution reagents Prepare Reagents & Catalyst in Inert Atmosphere start->reagents premix Premix Nucleophile & Base (if applicable) reagents->premix addition Slowly Add Nucleophile/Base Mixture to Substrate premix->addition reaction Stir at Controlled Temperature addition->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End: Purified Product purify->end G issue Issue: Poor C4/C2 Selectivity cause1 Intrinsic reactivity difference is small? issue->cause1 cause2 Reaction conditions not optimal? issue->cause2 cause3 Catalyst needed? issue->cause3 sol1 Modify Nucleophile or Functional Groups cause1->sol1 sol2 Systematically Screen: - Solvents - Bases - Temperatures cause2->sol2 sol3 Introduce Catalyst: - Pd for C4 Amination - Pd-NHC for C2 Thiolation cause3->sol3 result Improved Selectivity sol1->result sol2->result sol3->result

References

Technical Support Center: Purification of Dichloropyrimidine Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dichloropyrimidine isomers using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of dichloropyrimidine isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Isomers - Inappropriate solvent system polarity.- Isomers have very similar polarities. - Column is overloaded.- Optimize Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a common non-polar/polar mixture like hexane/ethyl acetate and gradually increase the polarity. For dichloropyrimidines, which can be polar, consider systems like dichloromethane/methanol or ether/hexane with a polar modifier like ethanol.[1][2] - Gradient Elution: Employ a solvent gradient from a non-polar to a more polar mobile phase. This can enhance the separation of compounds with close polarities.[3][4][5][6][7] - Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Compound(s) Won't Elute from the Column - Solvent system is not polar enough.- Compound is degrading on the silica gel. - Compound has poor solubility in the eluent.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a system containing methanol or even a small amount of ammonia in methanol can be effective.[1][2] - Assess Compound Stability: Dichloropyrimidines can be sensitive to the acidic nature of silica gel. Perform a 2D TLC to check for degradation. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[8] - Dry Loading: If the compound has poor solubility in the eluting solvent, use a dry loading technique. Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[9]
Co-elution of Isomers with Impurities - The chosen solvent system does not resolve the isomers from all impurities.- Multi-solvent Systems: Experiment with three-component solvent systems (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity of the separation.[10] - TLC Analysis is Key: Before running the column, ensure your TLC shows clear separation between the desired isomers and all major impurities. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.
Streaking or Tailing of Spots on TLC/Bands on Column - Sample is too concentrated when loaded.- Compound is interacting strongly with the stationary phase. - The presence of highly polar impurities.- Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of solvent before loading. - Add a Modifier: For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[2] - Pre-purification: If the crude mixture is very complex, consider a preliminary purification step like a solvent wash or extraction to remove highly polar or baseline impurities.
Unexpected Elution Order of Isomers - The polarity difference between isomers is subtle and dependent on the specific solvent system.- Confirm with TLC: Always run a co-spot on your TLC plate with the starting material or a known standard to confirm the identity of the eluting fractions. The relative Rf values on TLC should predict the elution order from the column.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a solvent system for the separation of dichloropyrimidine isomers?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to test a range of solvent systems. Begin with a relatively non-polar system, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity.[1] For dichloropyrimidine derivatives, which can have varying polarities, consider testing systems like dichloromethane/methanol and ether/hexane. A reported successful separation of a substituted dichloropyrimidine isomer pair utilized a mixture of ether, hexane, and ethanol.

Q2: How do I choose the right stationary phase for dichloropyrimidine isomer purification?

A2: Silica gel is the most common and generally effective stationary phase for the purification of many organic compounds, including dichloropyrimidine derivatives.[2] However, due to the presence of nitrogen atoms, these compounds can sometimes interact strongly with the acidic silica surface, leading to tailing or degradation. If such issues are observed, consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

Q3: My dichloropyrimidine isomers have very similar Rf values on TLC. How can I improve their separation on a column?

A3: When isomers have very similar polarities, achieving separation can be challenging. Here are a few strategies:

  • Use a Long Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

  • Employ Gradient Elution: A shallow solvent gradient can effectively separate compounds with small differences in polarity.[3][4][5][6][7]

  • Fine-tune the Solvent System: Experiment with different solvent combinations. Sometimes, switching one of the solvents in a binary mixture (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter the selectivity and improve separation. Three-component solvent systems can also offer better resolution.[10]

Q4: Can I use reverse-phase chromatography to purify dichloropyrimidine isomers?

A4: Yes, reverse-phase chromatography can be a viable option, especially for more polar dichloropyrimidine derivatives. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2] This technique separates compounds based on their hydrophobicity, with more polar compounds eluting first.

Q5: How can I confirm that my collected fractions contain the purified isomers?

A5: The most common method is to analyze the collected fractions by TLC. Spot each fraction on a TLC plate along with the crude mixture and, if available, authentic samples of the isomers. Fractions containing the same pure compound can then be combined. For further confirmation of purity and identity, spectroscopic methods such as NMR, mass spectrometry, and melting point analysis should be used.

Experimental Protocol Example: Separation of a Dichloropyrimidine Isomer Mixture

This is a generalized protocol based on common laboratory practices and should be optimized for your specific mixture.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude dichloropyrimidine isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a series of solvent systems to find the optimal eluent for separation. A good target is to have the Rf values of the isomers between 0.2 and 0.4, with the largest possible difference in their Rf values.

    • Example Solvent Systems to Screen:

      • Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1)

      • Dichloromethane/Methanol (e.g., 99:1, 98:2)

      • Ether/Hexane/Ethanol (e.g., 2:2:1)

2. Column Preparation (Slurry Method):

  • Select a glass column of an appropriate size for the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude dichloropyrimidine mixture in a minimal amount of a volatile solvent.

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the column.

  • Apply gentle pressure (if using flash chromatography) to begin eluting the compounds.

  • Collect fractions in an array of test tubes.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure desired isomer(s).

  • Remove the solvent under reduced pressure to obtain the purified dichloropyrimidine isomer.

Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System ColumnPrep Prepare Silica Gel Column TLC->ColumnPrep SampleLoad Load Sample (Dry Loading Preferred) ColumnPrep->SampleLoad Elution Elute with Optimized Solvent System SampleLoad->Elution Collection Collect Fractions Elution->Collection FractionTLC Analyze Fractions by TLC Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Evaporation Evaporate Solvent Combine->Evaporation FinalProduct Purified Isomer Evaporation->FinalProduct

Caption: Experimental workflow for dichloropyrimidine isomer purification.

troubleshooting_logic rect_node rect_node Start Poor Separation? GoodSep Good Separation Start->GoodSep No Overloaded Column Overloaded? Start->Overloaded Yes SolventOptimized Solvent System Optimized? Overloaded->SolventOptimized No ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes Gradient Try Gradient Elution SolventOptimized->Gradient Yes OptimizeTLC Optimize with TLC (Different Solvents) SolventOptimized->OptimizeTLC No

Caption: Troubleshooting logic for poor isomer separation.

References

minimizing homocoupling in Suzuki reactions with dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions with Dichloropyrimidines

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling side reactions in Suzuki-Miyaura couplings involving dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it problematic with dichloropyrimidines?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic in reactions with dichloropyrimidines as it consumes the often valuable boronic acid, reduces the yield of the desired mono- or di-substituted pyrimidine, and complicates purification due to the potential for multiple products and byproducts with similar polarities.[3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of boronic acids.[1][5] Rigorous deoxygenation of the reaction mixture is therefore critical.[6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][5]

Q3: How does the choice of palladium source impact homocoupling?

A3: The selection of the palladium source is a critical factor in controlling homocoupling. Using a Pd(0) source, like Pd(PPh₃)₄, is often preferred as it bypasses the in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help minimize the concentration of free Pd(II).[6][7]

Q4: Can the purity of the boronic acid affect the extent of homocoupling?

A4: Absolutely. The purity of the boronic acid is paramount for a successful Suzuki coupling.[8] Impurities can poison the palladium catalyst, leading to decreased activity or complete reaction failure.[8] They can also participate in unwanted side reactions, leading to the formation of byproducts, including homocoupled products, which complicates purification and reduces the overall yield.[8] Using high-purity boronic acids contributes to a cleaner reaction profile and simplifies downstream processing.[8]

Troubleshooting Guide

Issue: High levels of boronic acid homocoupling are observed in my Suzuki reaction with a dichloropyrimidine.

Below is a step-by-step guide to troubleshoot and minimize this unwanted side reaction.

Step 1: Verify Rigorous Inert Atmosphere and Reagent Purity
Question Recommended Action
Is the reaction mixture thoroughly deoxygenated? The presence of oxygen is a primary driver of homocoupling.[4][6] Ensure you are using a robust deoxygenation technique. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst.[9] Alternatively, perform at least three freeze-pump-thaw cycles for complete oxygen removal.[10]
Are your solvents and reagents anhydrous and pure? While some Suzuki reactions tolerate water, its presence can sometimes contribute to side reactions like dehalogenation.[10] Ensure solvents are of high purity and appropriately dried if the reaction is sensitive to water. The purity of the boronic acid is also crucial, as impurities can lead to side reactions.[8]
Step 2: Evaluate and Optimize the Catalytic System

The choice of catalyst and ligand is critical for both reactivity and selectivity, especially with dihaloheterocycles like dichloropyrimidines.

Catalyst Selection:

Palladium Source Advantages Considerations
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Directly provides the active catalytic species, avoiding the initial Pd(II) reduction step that can lead to homocoupling.[1][5]Can be more sensitive to air and moisture.
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) Often more stable and easier to handle.[5]Can directly promote homocoupling before reduction to Pd(0).[5][6] Consider adding a mild reducing agent to facilitate the formation of the active catalyst.[6]

Ligand Selection:

Bulky, electron-rich phosphine ligands are often effective in promoting the desired cross-coupling and suppressing side reactions.

Ligand Type Examples Impact on Homocoupling
Buchwald-type Ligands SPhos, XPhosThese bulky and electron-rich ligands can accelerate the reductive elimination step, which outcompetes the pathways leading to homocoupling.[1]
Bidentate Ligands dppfThe choice of ligand can influence the site-selectivity in dichloropyrimidines.[11]
Step 3: Optimize Reaction Parameters (Base and Solvent)

The base and solvent system plays a crucial role in the Suzuki-Miyaura catalytic cycle and can influence the extent of homocoupling.

Choice of Base:

The base activates the boronic acid for transmetalation.[12][13] The strength and nature of the base can impact the reaction outcome.

Base Typical Concentration Comments
Potassium Carbonate (K₂CO₃) 2-3 equivalentsA commonly used and effective base for many Suzuki couplings.[14]
Cesium Carbonate (Cs₂CO₃) 2-3 equivalentsA stronger base that can be beneficial for less reactive substrates.
Potassium Phosphate (K₃PO₄) 2-3 equivalentsA milder base that can sometimes suppress side reactions.[10]

Solvent System:

The solvent influences the solubility of reagents and the stability of catalytic intermediates. For dichloropyrimidines, solvent choice can also affect regioselectivity.

Solvent System Typical Ratio Notes
Dioxane/Water 4:1 to 10:1A versatile and widely used solvent system for Suzuki reactions.[1]
Toluene/Water 10:1Another common solvent mixture.[10]
Alcoholic Solvents -Can lead to higher reactivity in couplings with dichloropyrimidines, potentially at lower temperatures.[3]
Step 4: Purification Strategies

If homocoupling byproducts are still present, effective purification is necessary.

Technique Description
Column Chromatography The primary method for separating the desired product from homocoupled byproducts and other impurities. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[15]
Crystallization If the desired product is a solid, crystallization can be a highly effective method for purification, potentially removing closely related impurities.[15]
Acid-Base Extraction If the product and byproduct have different acidic or basic properties, a liquid-liquid extraction can be used as a preliminary purification step.[9]

Visualizing the Suzuki-Miyaura Cycle and Troubleshooting

The following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and a logical workflow for troubleshooting homocoupling.

Suzuki_Miyaura_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product PdII_source Pd(II) Precatalyst or O₂ Oxidation Homocoupling Homocoupling PdII_source->Homocoupling Homocoupling->Pd0 Regenerates Pd(0) Dimer Ar'-Ar' Homocoupling->Dimer Boronic_Acid 2 Ar'B(OH)₂ Boronic_Acid->Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and competing homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction rigorously degassed? Start->Check_Inert Degas Improve deoxygenation: - Inert gas sparging - Freeze-pump-thaw Check_Inert->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Inert->Check_Pd_Source Yes Degas->Check_Pd_Source Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Pd_Source->Switch_to_Pd0 Yes Check_Ligand Is the ligand appropriate? Check_Pd_Source->Check_Ligand No Switch_to_Pd0->Check_Ligand Optimize_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Optimize_Ligand No Check_Base_Solvent Are the base and solvent optimized? Check_Ligand->Check_Base_Solvent Yes Optimize_Ligand->Check_Base_Solvent Optimize_Conditions Screen different bases (K₂CO₃, K₃PO₄) and solvent systems Check_Base_Solvent->Optimize_Conditions No Purify Purify crude product via chromatography or crystallization Check_Base_Solvent->Purify Yes Optimize_Conditions->Purify

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Detailed Experimental Protocol: Monosubstitution of 2,4-Dichloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Deoxygenation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,4-dioxane and water (4:1 v/v). Bubble argon or nitrogen through the solvent mixture for 30 minutes to ensure thorough deoxygenation.

  • Reagent Addition: Under a positive pressure of inert gas, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate to the flask.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.[1]

References

Technical Support Center: Dichloropyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloropyrimidine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for cross-coupling reactions with 2,4-dichloropyrimidine, and why?

A1: For 2,4-dichloropyrimidine, cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling generally favor reaction at the C4 position.[1][2][3] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[2] While this is the general trend, exceptions that favor the C2 position can occur, often due to steric hindrance from substituents at the C5 position or through specific catalyst control.[1][2]

Q2: Which chlorine atom is more reactive on other dichloropyrimidine isomers?

A2: The reactivity of the chlorine atoms on dichloropyrimidines is influenced by the nitrogen atoms in the ring. For 2,5-dichloropyrimidine, under certain ligand-free "Jeffery" conditions, unprecedented C5-selectivity can be achieved.[4] In the case of 4,6-dichloropyrimidine, the electronic properties of substituents can influence the reactivity of the chlorine atoms.

Q3: How do I achieve selective mono-functionalization versus di-functionalization?

A3: Achieving selective mono-functionalization of dichloropyrimidines requires careful control over the reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess of the dichloropyrimidine relative to the coupling partner can favor mono-substitution.[5]

  • Reaction Temperature and Time: Lowering the reaction temperature and time can help to prevent the second coupling reaction from occurring.

  • Choice of Ligand and Base: The appropriate ligand and base combination can significantly influence the selectivity. For instance, in Buchwald-Hartwig amination, careful selection is crucial to obtaining the desired mono-aminated product over di-substituted byproducts.[6]

Q4: What are the most common reasons for low yields in Suzuki-Miyaura couplings of dichloropyrimidines?

A4: Low yields in Suzuki-Miyaura couplings of dichloropyrimidines can often be attributed to several factors:

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all interconnected and critical for catalytic activity.[3]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[3] Additionally, impurities, particularly sulfur from heteroaryl boronic acids, can poison the catalyst.[2][3]

  • Poor Substrate Reactivity: C-Cl bonds are inherently less reactive than C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.[5][7]

  • Side Reactions: Protodeboronation of the boronic acid and homo-coupling of the boronic acid are common side reactions that consume the starting materials.[3]

  • Improper Reaction Setup: Suzuki-Miyaura couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition.[3]

Q5: Can organic bases be used in dichloropyrimidine cross-coupling reactions?

A5: Yes, soluble organic bases can be used and may offer advantages over traditional inorganic bases by mitigating issues with heterogeneity and functional group compatibility.[8] However, the role of organic bases can be complex, and their nucleophilicity relative to the amine substrate can affect the reaction's resting state and rate-limiting step.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a dichloropyrimidine and a boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings with dichloropyrimidines are a common challenge due to the lower reactivity of the C-Cl bond and potential catalyst inhibition.[3][5] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling catalyst Is the catalyst system appropriate for a deactivated aryl chloride? start->catalyst base Is the base strong enough and soluble? catalyst->base No solution_catalyst Consider using a more active catalyst system: - Pd precatalysts with bulky phosphine ligands (e.g., SPhos, XPhos) - N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIPr) catalyst->solution_catalyst Yes solvent Is the solvent appropriate and well-degassed? base->solvent No solution_base Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a soluble organic base. Ensure the base is finely ground and dry. base->solution_base Yes temp Is the reaction temperature high enough? solvent->temp No solution_solvent Use polar aprotic solvents like 1,4-dioxane, DMF, or toluene. Ensure thorough degassing to remove oxygen. solvent->solution_solvent Yes boronic_acid Is the boronic acid stable under the reaction conditions? temp->boronic_acid No solution_temp Increase the reaction temperature, potentially using microwave irradiation to access higher temperatures for shorter reaction times. temp->solution_temp Yes solution_boronic_acid Check for protodeboronation. Consider using boronic esters (e.g., pinacol esters) which can be more stable. boronic_acid->solution_boronic_acid Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Poor Selectivity in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on a dichloropyrimidine and obtaining a mixture of mono- and di-aminated products, or the reaction is not proceeding at all. How can I improve the selectivity and yield?

Answer: Achieving high selectivity and yield in the Buchwald-Hartwig amination of dichloropyrimidines requires careful selection of the catalyst, ligand, base, and reaction conditions.[5][6]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Bulky electron-rich phosphine ligands are often essential for the amination of aryl chlorides. Consider ligands like Xantphos or BINAP.[5][9]

    • Using a well-defined precatalyst can improve reproducibility.[5]

  • Base Selection:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[5] For sensitive substrates, a milder base like Cs₂CO₃ or K₂CO₃ may be beneficial.[5][10]

  • Solvent and Temperature:

    • Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are standard.

    • Optimize the temperature. Sometimes, lower temperatures can favor mono-amination by reducing the rate of the second amination.

  • Stoichiometry:

    • For mono-amination, use a slight excess of the dichloropyrimidine (e.g., 1.2 equivalents) relative to the amine.[5]

    • For di-amination, use an excess of the amine and potentially a higher catalyst loading.[5]

Issue 3: Sonogashira or Heck Coupling Failure

Question: My Sonogashira or Heck coupling of a dichloropyrimidine is not working, or I am observing significant side products. What should I do?

Answer: Successful Sonogashira and Heck couplings of dichloropyrimidines depend on an active catalyst system and suppression of side reactions. The C-Cl bond activation is often the challenging step.

Troubleshooting Workflow:

G start Sonogashira/Heck Coupling Failure catalyst Is the Pd source and ligand appropriate? start->catalyst conditions Are the reaction conditions optimized? catalyst->conditions No solution_catalyst For Sonogashira, ensure an active Pd(0) species is generated. For Heck, consider phosphine-free conditions or specific phosphine ligands. Increase catalyst loading if necessary. catalyst->solution_catalyst Yes side_reactions Are side reactions problematic? conditions->side_reactions No solution_conditions Increase temperature; microwave heating can be effective. Ensure the base is appropriate (e.g., amine base for Sonogashira, inorganic base for Heck). Thoroughly degas all reagents and solvents. conditions->solution_conditions Yes solution_side_reactions For Sonogashira, consider copper-free conditions to avoid Glaser coupling. For Heck, optimize the base and additives to control regioselectivity. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for Sonogashira and Heck couplings.

Data Summary Tables

Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

EntryBaseSolventTemperature (°C)Yield (%)C4:C2 SelectivityReference
1K₂CO₃1,4-Dioxane/H₂O (2:1)10080>92:8[2]
2K₂CO₃THF/H₂O (1:1)6065>92:8[2]
3K₂CO₃Isopropanol8345>92:8[2]
4K₃PO₄1,4-Dioxane70-8060N/A[11]
5K₃PO₄Toluene70-8040N/A[11]

Table 2: Ligand Effect on the Regioselectivity of Cross-Coupling Reactions

EntryCoupling TypeLigandC4:C2 SelectivityC2:C4 SelectivityReference
1Suzuki-MiyauraIPr~10:1-[4]
2Suzuki-MiyauraSIMesLower than IPr-[4]
3Suzuki-MiyauraLigand-free ("Jeffery")>99:1-[4]
4C-S CouplingIPent->99:1[1]
5C-S CouplingIPr-25:1[1]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is a general method and may require optimization for specific substrates.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 equivalent)

    • Aryl or heteroaryl boronic acid (1.1 equivalents)

    • Pd(PPh₃)₄ (3-5 mol%)

    • K₂CO₃ (2.0 equivalents)

    • 1,4-Dioxane and Water (2:1 mixture, degassed)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave reaction vial, add 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate R-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Base Required) pd_intermediate->transmetalation R'-M pd_intermediate2 R-Pd(II)L2-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 2,5-Dichloropyrimidin-4-amine and Other Dihalopyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Dihalopyrimidines are versatile building blocks in this endeavor, with their reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions being a critical factor in the design of synthetic routes. This guide provides an objective comparison of 2,5-Dichloropyrimidin-4-amine with other common dihalopyrimidine isomers, supported by experimental data, to aid in the selection of the most suitable starting materials and reaction conditions.

Reactivity Principles of Dihalopyrimidines

The reactivity of dihalopyrimidines is primarily governed by the inherent electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack. The positions of the halogen atoms and other substituents on the ring significantly influence the regioselectivity of substitution reactions.

Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 » C5.[1][2] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.[1][2] The C2 position is also activated, while the C5 position is the least reactive.[1][2]

Comparison of this compound with Other Dihalopyrimidines

This compound presents a unique reactivity profile compared to more symmetrically substituted dihalopyrimidines like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. The presence of the electron-donating amino group at the C4 position and the chloro group at the less reactive C5 position are key differentiating factors.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

DihalopyrimidinePosition of HalogensTypical Regioselectivity of SNArInfluencing Factors
This compound C2, C5Preferential substitution at C2.[3]The amino group at C4 directs substitution to the C2 position. The C5-Cl is significantly less reactive.
2,4-Dichloropyrimidine C2, C4Generally C4 selective.[1][4]Electron-donating groups at C6 can promote C2 selectivity.[4] Tertiary amine nucleophiles can also favor C2 substitution.[5]
4,6-Dichloropyrimidine C4, C6Both positions are highly reactive.Stoichiometric control is often necessary for monosubstitution.
2,5-Dichloro-4,6-pyrimidinediamine C2, C5Selective functionalization is possible.[6]The two amino groups influence the reactivity of the chloro groups.

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

DihalopyrimidinePosition of HalogensTypical RegioselectivityNotes
This compound C2, C5Expected preferential coupling at C2.The C5-Cl is generally unreactive in cross-coupling reactions.[2]
2,4-Dichloropyrimidine C2, C4Strong preference for C4 coupling in Suzuki and Stille reactions.[1]C2-selective C-S coupling can be achieved with specific bulky N-heterocyclic carbene ligands.[7]
4,6-Dichloropyrimidine C4, C6Sequential coupling is possible.The first substitution occurs at either the C4 or C6 position.
2,5-Dichloro-4,6-pyrimidinediamine C2, C5Amenable to Suzuki-Miyaura cross-coupling.[6]Allows for the generation of diverse molecular libraries.[6]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving dihalopyrimidines are crucial for reproducible and successful outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a Dichloropyrimidine

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with a dichloropyrimidine derivative.[6]

Materials:

  • Dichloropyrimidine (e.g., 2,5-dichloro-4,6-pyrimidinediamine) (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 2M Sodium carbonate (Na₂CO₃) solution (1.5 mL)

  • Toluene/ethanol solvent mixture

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the dichloropyrimidine, aryl/heteroaryl boronic acid, and Pd(PPh₃)₄.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10 minutes.

  • Add the toluene/ethanol solvent mixture and the 2M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90°C and stir under the inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyrimidine

This protocol outlines a general procedure for the palladium-catalyzed amination of a dichloropyrimidine.[1]

Materials:

  • Dichloropyrimidine (e.g., 6-aryl-2,4-dichloropyrimidine) (1.0 mmol)

  • Amine (1.1 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the dichloropyrimidine and the palladium catalyst system (Pd(OAc)₂ and dppb).

  • In a separate flask, premix the amine with LiHMDS in THF.

  • Add the amine/LiHMDS mixture to the solution of the dichloropyrimidine and catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to the synthesis of molecules derived from dihalopyrimidines.

experimental_workflow start Start: Reaction Setup (Dihalopyrimidine, Reagents, Solvent) reaction Reaction (Heating, Stirring, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

A typical experimental workflow for synthesis.

Regioselectivity in SNAr of 2,4-Dichloropyrimidine.

kinase_inhibition_pathway Dihalopyrimidine Dihalopyrimidine Synthesis Synthesis Dihalopyrimidine->Synthesis Kinase_Inhibitor Kinase Inhibitor (e.g., MSK1 Inhibitor) Synthesis->Kinase_Inhibitor Inhibition Inhibition Kinase_Inhibitor->Inhibition Kinase Target Kinase (e.g., MSK1) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Inhibition->Kinase

Role of dihalopyrimidines in kinase inhibitor synthesis.

Conclusion

The choice between this compound and other dihalopyrimidines is highly dependent on the desired synthetic outcome. This compound is a valuable building block for accessing C2-functionalized pyrimidines, particularly in the synthesis of kinase inhibitors where the C4-amino group can serve as a key pharmacophoric element.[3][8] In contrast, 2,4- and 4,6-dichloropyrimidines offer pathways to C4/C6-substituted and C2,C4-disubstituted pyrimidines, respectively. A thorough understanding of the reactivity patterns and the judicious selection of reaction conditions are paramount for the successful and efficient synthesis of target molecules.

References

A Comparative Reactivity Analysis of Dichloropyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dichloropyrimidines are indispensable building blocks in the synthesis of a vast array of biologically active molecules. The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of the reactivity of dichloropyrimidine isomers, supported by experimental data, to aid in the rational design of synthetic routes and the selection of appropriate starting materials.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. Consequently, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the premier strategies for the elaboration of dichloropyrimidine scaffolds. The regioselectivity and rate of these transformations are critically dependent on the isomeric substitution pattern of the chlorine atoms. A generally accepted trend in the reactivity of the chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preferential reactivity is attributed to the superior stabilization of the negatively charged Meisenheimer intermediate when nucleophilic attack occurs at the positions ortho or para to the ring nitrogens.[1] However, this intrinsic reactivity can be modulated by the electronic and steric nature of other substituents on the pyrimidine ring, the choice of nucleophile or coupling partner, and the reaction conditions employed.[3][4]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from the literature for common transformations of dichloropyrimidine isomers. It is important to note that direct side-by-side comparisons under identical conditions are limited, and thus the data presented here is compiled from various sources.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing heteroatom nucleophiles onto the pyrimidine ring. The reactivity of the chloro-substituents is highly dependent on their position.

Dichloropyrimidine IsomerNucleophileReaction ConditionsMajor Product(s) & Yield(s)C4/C6 vs. C2 SelectivityReference(s)
2,4-DichloropyrimidineSecondary AmineLiHMDS, THFC4-substitutedHighly C4-selective[2]
2,4-DichloropyrimidineThiophenolBasic conditionsC4-substitutedFavors C4[5]
2,4-DichloropyrimidineThiophenolWeakly acidic conditionsC4-substitutedFavors C4[5]
4,6-DichloropyrimidineAminesTriethylamine, Ethanol, RefluxMono-substitutedN/A (equivalent positions)[6]
2-Amino-4,6-dichloropyrimidineAminesTriethylamine, Ethanol, RefluxMono-substitutedN/A (equivalent positions)[6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Dichloropyrimidine IsomerBoronic AcidCatalyst SystemMajor Product & YieldC4/C6 vs. C2 SelectivityReference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C (Microwave)2-Chloro-4-phenylpyrimidine (Good to excellent yields)Highly C4-selective[7]
2,4-DichloropyrimidineAryl/Heteroaryl boronic acidsPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C (Microwave)C4-substituted pyrimidines (Good to excellent yields)Highly C4-selective[7]
4,6-DichloropyrimidineArylboronic acidsPd(OAc)₂/PPh₃, K₃PO₄4,6-Diarylpyrimidines (Reasonable yields)N/A (equivalent positions)[8]

Buchwald-Hartwig Amination

Dichloropyrimidine IsomerAmineCatalyst SystemMajor Product & YieldC4/C6 vs. C2 SelectivityReference(s)
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd catalyst, LiHMDSC4-aminated productHighly C4-selective[2]
6-Aryl-2,4-dichloropyrimidineAromatic aminesNo catalystC4-aminated productHighly C4-selective[2]

Sonogashira Coupling

While less data is available for direct comparison, the reactivity in Sonogashira coupling can differ from other cross-coupling reactions. For 2,4,5-trichloropyrimidine, the reactivity of the 4-Cl and 2-Cl positions are similar and significantly higher than the 5-Cl position.[4]

Factors Influencing Regioselectivity

The generally observed C4(6) > C2 selectivity can be influenced and even reversed by several factors:

  • Electronic Effects of Substituents: Electron-donating groups at the C6 position of 2,4-dichloropyrimidine can favor SNAr at the C2 position.[3][9] Conversely, electron-withdrawing groups at C5 enhance the reactivity at C4.[3]

  • Nucleophile/Catalyst System: The choice of nucleophile or the palladium catalyst and ligand system can dramatically alter the regioselectivity. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands with a Pd(II) precatalyst has been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[10][11]

  • Reaction Conditions: Temperature, solvent, and base can all play a role in directing the selectivity of a reaction.[4]

G cluster_0 Factors Influencing Regioselectivity Dichloropyrimidine Dichloropyrimidine Reaction_Type Reaction Type (SNAr, Suzuki, etc.) Dichloropyrimidine->Reaction_Type is subjected to Product Regioselective Product (C4/C6 vs. C2) Reaction_Type->Product Substituents Ring Substituents (EDG/EWG) Substituents->Product influences Reagents Nucleophile/Catalyst Reagents->Product influences Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Product influences

Caption: Logical relationship of factors influencing the regioselectivity of dichloropyrimidine reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key transformations of dichloropyrimidines.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine with an Amine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., n-Butanol, NMP, THF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., reflux in n-butanol for C4 selectivity).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start reactants Combine Dichloropyrimidine, Amine, and Base in Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction dry Dry and Concentrate extraction->dry purify Column Chromatography dry->purify end Isolated Product purify->end

Caption: A typical experimental workflow for an SNAr reaction.

General Procedure for Suzuki-Miyaura Coupling of a Dichloropyrimidine (Microwave-Assisted)

This protocol is a general procedure and may require optimization for specific substrates and boronic acids.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the dichloropyrimidine (1.0 eq.), the boronic acid (1.0-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.5-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 15 minutes).[7]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

The functionalization of dichloropyrimidines is often a key step in the synthesis of inhibitors for various signaling pathways, particularly those involving kinases.

G cluster_SNAr SNAr Mechanism cluster_Suzuki Suzuki Coupling Catalytic Cycle Start Dichloropyrimidine + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack End Substituted Pyrimidine + Chloride Intermediate->End Loss of Leaving Group OA Oxidative Addition (Pd(0) + R-X) TM Transmetalation (R-Pd(II)-X + R'-B(OR)2) OA->TM RE Reductive Elimination (R-Pd(II)-R') TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Regeneration Product Product RE->Product Forms R-R' Pd0->OA

Caption: Simplified mechanisms for SNAr and the Suzuki coupling catalytic cycle.

References

The Privileged Scaffold in Drug Discovery: A Comparative Validation of 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. This guide provides a comprehensive comparison of 2,5-Dichloropyrimidin-4-amine as a privileged scaffold, particularly in the realm of kinase inhibition, benchmarked against other established privileged structures.

The aminopyrimidine core is a well-established privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and bind to the ATP-binding pocket of a wide array of protein kinases.[1] The subject of this guide, this compound, is a key intermediate in the synthesis of a variety of bioactive compounds, offering multiple points for chemical modification to achieve desired potency and selectivity.[2] This document will delve into the experimental data supporting its role as a privileged scaffold, compare its performance with alternative scaffolds, and provide detailed experimental protocols for the validation of such compounds.

Comparative Analysis of Privileged Scaffolds in Kinase Inhibition

To objectively assess the utility of the this compound scaffold, we present a comparative analysis of its derivatives against inhibitors derived from other well-known privileged scaffolds, such as indole and benzimidazole. The following tables summarize the inhibitory activities of representative compounds against various protein kinases.

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
1 MSK1200ERK2-MSK1 cascade assay[3]
2 MSK1>10,000ERK2-MSK1 cascade assay[3]
3 MSK120ERK2-MSK1 cascade assay[3]
4 MSK1200ERK2-MSK1 cascade assay[3]
8 MSK11,600ERK2-MSK1 cascade assay[3]
9 MSK1250ERK2-MSK1 cascade assay[3]

Note: The compounds listed are derivatives of this compound as described in the cited literature. Compound 1 is the initial hit, and subsequent compounds are analogues with modifications at the 2- and 5-positions of the pyrimidine ring.

Table 2: Comparative Inhibitory Activity of Different Privileged Scaffolds against Protein Kinases

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
Aminopyrimidine Compound 3 (from Table 1)MSK120[3]
Indole SunitinibVEGFR22[4]
Indole TrametinibMEK10.92[4]
Benzimidazole NVP-TAE684ALK3[5]
Benzimidazole ABT-869VEGFR24[5]
2,4-Dianilinopyrimidine Compound 8a FAK47[6]

This data highlights the potent inhibitory activities of compounds derived from the this compound scaffold, particularly as covalent inhibitors.[3] The ability to form a covalent bond with a cysteine residue in the target kinase can lead to prolonged and potent inhibition. When compared to other privileged scaffolds like indole and benzimidazole, the aminopyrimidine core demonstrates comparable or superior potency against specific kinase targets, validating its "privileged" status.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of privileged scaffolds. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (MSK1 Cascade Assay)

This assay measures the inhibition of Mitogen- and Stress-activated protein Kinase 1 (MSK1).

Materials:

  • Recombinant human ERK2 and MSK1 enzymes

  • CREBtide substrate peptide

  • [γ-³²P]ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the compound solution or DMSO (control).

  • Add 10 µL of a solution containing ERK2 and MSK1 in assay buffer.

  • Pre-incubate the plate for a defined period (e.g., 1 hour) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding 12.5 µL of a solution containing the CREBtide substrate and [γ-³²P]ATP in assay buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., 75 mM phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (control) and incubate for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 value.

ADME-Tox Assays: An Overview

A comprehensive evaluation of a privileged scaffold requires an assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Key in vitro assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Permeability (e.g., Caco-2 assay): Evaluating the compound's ability to cross the intestinal barrier as a predictor of oral absorption.

  • Cytotoxicity: Assessing the compound's toxicity in various cell lines to determine its therapeutic window.

Visualizing the Role of this compound

To illustrate the utility of the this compound scaffold in drug discovery, the following diagrams, generated using the DOT language, depict a typical kinase inhibitor discovery workflow and a relevant signaling pathway.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold This compound Synthesis Derivative Synthesis Scaffold->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship Hit_ID->SAR ADME_Tox ADME-Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for kinase inhibitor discovery, starting from the this compound scaffold.

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Targets Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 Transcription_Factors Transcription Factors MSK1->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 2,5-Dichloropyrimidine Inhibitor Inhibitor->MSK1

Caption: The MAPK signaling pathway, highlighting the inhibition of MSK1 by a 2,5-dichloropyrimidine-based inhibitor.

Conclusion

The this compound scaffold has demonstrated its value as a privileged structure in drug discovery, particularly for the development of potent and selective kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and the resulting compounds have shown significant biological activity. The comparative data presented in this guide, alongside detailed experimental protocols, provides a solid foundation for researchers to leverage this scaffold in their drug discovery programs. The ability to generate covalent inhibitors from this scaffold further enhances its potential for developing next-generation therapeutics. As with any privileged scaffold, careful optimization of ADME-Tox properties is crucial for the successful development of clinical candidates.

References

structure-activity relationship (SAR) studies of 2,5-Dichloropyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationships, biological evaluation, and experimental protocols for a promising class of therapeutic agents.

The 2,5-dichloropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent kinase inhibitors.[1] The strategic placement of reactive chlorine atoms and an amino group allows for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in diseases such as cancer and inflammatory conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Structure-Activity Relationship (SAR) Insights

The core of the this compound can be systematically modified at several key positions to modulate its interaction with the ATP-binding pocket of kinases. The pyrimidine core itself often acts as a hinge-binding motif.[1]

Substitutions at the C2 and C4 positions of the pyrimidine ring are crucial for determining the potency and selectivity of these inhibitors. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, novel 2,4-diaminopyrimidine derivatives have shown high inhibitory activities, with IC50 values in the nanomolar range.[2] Similarly, the optimization of 2,4-diaminopyrimidine derivatives as MK2 inhibitors has led to compounds with IC50 values as low as 19 nM.[3]

The nature of the substituent at the C4 position significantly influences the binding affinity. Aromatic and heteroaromatic rings are common choices, often forming key interactions with the kinase hinge region. Modifications on these rings can further enhance potency and introduce selectivity. For example, in a series of CDK7 inhibitors, the addition of a sulfone group to the aniline moiety at the C4 position was found to significantly enhance binding affinity.[4]

The C5 position, occupied by a chlorine atom in the parent scaffold, also presents an opportunity for modification. While many potent inhibitors retain the chlorine, its replacement with other small hydrophobic groups can impact selectivity and pharmacokinetic properties.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of various this compound and related 2,4-diaminopyrimidine derivatives against different kinase targets.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against PAK4 [2]

CompoundR1R2PAK4 IC50 (nM)A549 Cell IC50 (µM)
A2 H4-fluorophenyl18.4>50
B6 cyclopropyl4-fluorophenyl5.92.533
B8 cyclopropyl3,4-difluorophenyl20.410.85

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDK7 [4]

CompoundR1R2CDK7 IC50 (nM)
1 HH>1000
2 OMeH125.3
22 SO2MeAc7.21

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Aurora A Kinase [5]

CompoundR GroupAurora A IC50 (nM)
1 4-methyl-1H-pyrazol-1-yl>10000
13 3-(dimethylamino)pyrrolidin-1-yl140
25 (R)-3-(dimethylamino)pyrrolidin-1-yl (prodrug)200

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[6]

Materials:

  • Kinase of interest (e.g., JAK2, PAK4, CDK7)

  • Peptide substrate specific to the kinase

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control (vehicle), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

  • Incubation: Gently mix the plate on a shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G Drug Discovery Workflow for Kinase Inhibitors cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies SAR Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical drug discovery workflow for developing kinase inhibitors.

G Simplified Kinase Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Derivative ATP_Binding_Site ATP-Binding Site Inhibitor->ATP_Binding_Site Blocks

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

Derivatives of this compound represent a highly adaptable and potent class of kinase inhibitors. The structure-activity relationship studies consistently demonstrate that modifications at the C2, C4, and C5 positions of the pyrimidine ring are key to achieving high potency and selectivity. The data presented in this guide highlights the potential of this scaffold in developing targeted therapies for a range of diseases. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models.

References

Comparative Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[1] Its versatility allows for the development of compounds that can target a wide range of kinases with high potency and, in some cases, remarkable selectivity. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from various pyrimidine and fused pyrimidine cores, supported by experimental data to inform drug discovery and development professionals.

The pyrimidine ring system and its fused derivatives are bioisosteres of adenine, the core component of ATP.[2][3] This structural mimicry allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[4] This guide will explore inhibitors based on key pyrimidine scaffolds, including aminopyrimidines, diaminopyrimidines, and fused systems like pyrazolopyrimidines and pyrrolopyrimidines, comparing their performance against critical oncogenic kinases such as EGFR, Src, and Abl.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors categorized by their pyrimidine core structure and primary kinase target. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, where a lower value indicates greater potency.

Table 1: EGFR Kinase Inhibitors
Pyrimidine CoreCompoundTargetBiochemical IC50Cellular IC50Cell LineReference(s)
Aminopyrimidine OsimertinibEGFR T790M~1 nM~15 nMH1975 (L858R/T790M)[1][5]
EGFR L858R~1 nM~10 nMPC-9 (del19)[1][5]
EGFR WT~15 nM--[1]
Quinazoline ErlotinibEGFR T790M~200 nM>5000 nMH1975 (L858R/T790M)[1][5]
(Comparator)EGFR L858R~2 nM~5 nMPC-9 (del19)[1][5]
EGFR WT~2 nM--[1]
Pyrido[3,4-d]pyrimidine Compound 45EGFR L858R/T790M23.3 nM--[6]
EGFR L858R1.7 nM--[6]
Pyrazolo[3,4-d]pyrimidine Compound 25EGFR4.18 µM--[7]

Note: IC50 values are indicative and can vary based on specific assay conditions.[1]

Table 2: Src and Abl Kinase Inhibitors
Pyrimidine CoreCompoundTargetBiochemical IC50Cellular EC50Cell LineReference(s)
Pyrazolo[3,4-d]pyrimidine eCF506SRC<1 nM--[8]
ABL>1000 nM--[8]
Pyrazolo[3,4-d]pyrimidine SI221SFKs-More effective than PP2Glioblastoma cells[9]
Pyrido[2,3-d]pyrimidine PD173955Bcr-Abl1-2 nM2-35 nMBcr-Abl-dependent lines[10]
2-Phenylaminopyrimidine ImatinibBcr-Abl--CML cell lines[11]
Table 3: Multi-Targeted and Other Kinase Inhibitors
Pyrimidine CoreCompoundPrimary Target(s)Biochemical IC50Cellular IC50Cell LineReference(s)
Diaminopyrimidine A12FAK-94 nMMDA-MB-231[12]
-130 nMA549[12]
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR40-204 nM29-59 µMVarious[13]
Her2, VEGFR2, CDK2(Range for all targets)
Diaminopyrimidine Compound 22CDK77.21 nM208.1 nMMV4-11[14]
Pyrazole Diaminopyrimidine VariousKDR, Aurora B---[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism and evaluation of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAS->RAF

EGFR signaling cascade and the point of inhibition by pyrimidine-based drugs.[1]

SRC_ABL_Pathway GrowthFactorReceptor Growth Factor Receptor (e.g., PDGFR) BCR-ABL BCR-ABL (Oncogenic Fusion) ABL ABL BCR-ABL->ABL SRC SRC RAS_Pathway RAS-MAPK Pathway SRC->RAS_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway SRC->PI3K_AKT_Pathway Migration Migration SRC->Migration STAT_Pathway STAT_Pathway ABL->STAT_Pathway Proliferation Proliferation RAS_Pathway->Proliferation Survival Survival PI3K_AKT_Pathway->Survival ABL_Inhibitor Aminopyrimidine (e.g., Imatinib) ABL_Inhibitor->ABL STAT_Pathway->Proliferation

Simplified view of SRC and ABL signaling pathways and their respective inhibitors.

Kinase_Inhibitor_Workflow Start End Selectivity_Profiling Selectivity Profiling (Kinome Scan) Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Determine GI50 Selectivity_Profiling->Cellular_Assays Selective Hits Target_Engagement Target Engagement & Phosphorylation (Western Blot) Cellular_Assays->Target_Engagement Active Compounds In_Vivo In Vivo Studies (Xenograft Models) Target_Engagement->In_Vivo Validated Leads In_Vivo->End Biochemical_Assay Biochemical_Assay Biochemical_Assay->Selectivity_Profiling Potent Hits

General experimental workflow for kinase inhibitor discovery and evaluation.[16]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate comparison of inhibitor efficacy. Below are protocols for key experiments typically cited in kinase inhibitor research.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is used to determine the biochemical IC50 value of a compound against a purified kinase enzyme by measuring ATP consumption.[17]

  • Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase's activity. A luminescence-based assay, such as ADP-Glo™, quantifies the amount of ADP produced.[18]

  • Materials:

    • Purified kinase of interest

    • Specific kinase substrate peptide

    • ATP at a concentration near the Km for the kinase

    • Test inhibitor (serially diluted in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or equivalent)

    • White, opaque 384-well or 96-well plates

  • Procedure:

    • Compound Plating: Add test compounds and controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the plate.

    • Kinase Addition: Add the kinase enzyme to each well and incubate briefly (e.g., 10 minutes at room temperature) to allow the inhibitor to bind.[18]

    • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[18]

      • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate to stabilize the luminescent signal (e.g., 30 minutes at room temperature).[18]

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Normalize the data against controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[1]

Cellular Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines to determine the Growth Inhibition 50 (GI₅₀) or cellular IC50.

  • Principle: Reagents like CellTiter-Glo® measure the amount of ATP present in a well, which is an indicator of the number of metabolically active, viable cells.

  • Materials:

    • Cancer cell line of interest

    • Appropriate cell culture media and supplements

    • Test inhibitor

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

    • Clear-bottom, white-walled 96-well plates

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include appropriate controls.

    • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[16]

    • Viability Measurement:

      • Equilibrate the plate and the viability reagent to room temperature.

      • Add the viability reagent to each well according to the manufacturer's protocol.

      • Mix on an orbital shaker to induce cell lysis and incubate to stabilize the signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells. Determine the GI₅₀ value by fitting the data to a dose-response curve.[16]

Western Blot for Target Phosphorylation

This method is used to confirm that the inhibitor is engaging its intended target within the cell by assessing the phosphorylation status of the kinase or its direct downstream substrates.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.

  • Materials:

    • Treated cell lysates

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (phospho-specific and total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specific time. Harvest and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation:

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

      • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using a digital imager.

    • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein. Compare the levels of phosphorylation in inhibitor-treated samples to the untreated control to demonstrate target inhibition.

References

A Comparative Toxicity Profile of 2,5-Dichloropyrimidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the toxicity profiles of 2,5-Dichloropyrimidin-4-amine and structurally related analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and chemical safety assessment. The data presented is compiled from publicly available safety classifications and peer-reviewed studies.

Hazard Classification of Dichloropyrimidine Analogs

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard statements for chemical substances. The following table summarizes the available GHS hazard classifications for this compound and several of its close analogs. This data is crucial for understanding the potential risks associated with handling these compounds.

CompoundCAS NumberGHS Hazard StatementsHazard Classifications
This compound 89180-51-8H302, H315, H319, H332, H335[1]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation[1]
5-Amino-2,4-dichloropyrimidine 5177-27-5H301, H317, H318Acute Toxicity 3 (Oral), Eye Damage 1, Skin Sensitization 1
2-Amino-4,6-dichloropyrimidine 56-05-3H315, H319, H335[2]Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity SE 3[2]
2,5-Diamino-4,6-dichloropyrimidine 39271-29-1H302, H312, H315, H319, H332[3]Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2A[3]
2,5-Dimethylpyrimidin-4-amine 7337-67-9H302, H315, H319, H335[4]Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity SE 3[4]
In Vitro Cytotoxicity of Pyrimidine Derivatives

In vitro cytotoxicity assays are essential for initial toxicity screening. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%. The following table presents IC50 values for various pyrimidine derivatives against different human cell lines, showcasing the range of cytotoxic activity within this chemical class.

Compound Class/DerivativeCell Line(s)IC50 ValueReference
Pyrimidine derivative 2d A549 (Lung Carcinoma)Strongest cytotoxic effects at 50 µM[5]
Pyrimidine derivative 7 3T3 (Mouse Fibroblast)27.038 ± 0.26 µM[6]
Pyrimidine derivative 20 3T3 (Mouse Fibroblast)22.4 ± 0.76 µM[6]
Pyrimidine derivative 3b PC3 (Prostate Carcinoma)21 µM[7]
Pyrazolo[1,5-a]pyrimidine 12b A549 (Lung), Caco-2 (Colon)40.54 µg/mL (A549), 29.77 µg/mL (Caco-2)[8]
Tetrahydropyrimidine Compound A K562, MDA-MB-2319.20 ± 0.14 µM (K562), 12.76 ± 1.93 µM (MDA-MB-231)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the toxicity of pyrimidine analogs.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer or normal cell lines (e.g., A549, PC3, 3T3) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrimidine derivatives) and incubated for a specified period, typically 24 to 72 hours.[10]

  • MTT Addition: An MTT solution is added to each well. Living cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[10]

  • Formazan Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based method used to measure drug-induced cytotoxicity and cell proliferation.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with test compounds for a set duration.[10]

  • Cell Fixation: Cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the Sulforhodamine B protein dye, which binds to basic amino acid residues of cellular proteins.[10]

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader (e.g., at 550 and 600 nm).[10] The absorbance is proportional to the total cellular protein mass, and thus to the cell number.

  • Data Analysis: Cell viability is calculated, and IC50 values are determined.

Protocol 3: In Vivo Acute Oral Toxicity Study

In vivo studies provide systemic toxicity data that cannot be obtained from in vitro models.[11]

  • Animal Model: A suitable animal model, such as Wistar albino rats or Balb/c mice, is selected.[9][12]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a period before the study.

  • Dosing: The test compound is administered, often as a single oral or subcutaneous dose, at various concentrations.[9][12] A control group receives only the vehicle.

  • Observation: Animals are monitored closely for a defined period (e.g., 14-21 days) for clinical signs of toxicity, distress, or mortality.[9][12] Body weight is regularly recorded.

  • Pathology and Analysis: At the end of the study, blood samples may be collected for hematological and biochemical analysis. A gross necropsy is performed, and major organs are examined for any pathological changes.[12]

  • Data Analysis: The study determines the dose at which no adverse effects are observed and can be used to estimate the median lethal dose (LD50).

Visualizations: Workflows and Pathways

To better illustrate the processes involved in toxicity assessment, the following diagrams are provided.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate_attach Incubate for Cell Attachment plate_cells->incubate_attach add_compounds Add Test Compounds (Varying Concentrations) incubate_attach->add_compounds incubate_treat Incubate for 24-72h add_compounds->incubate_treat add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate_treat->add_reagent incubate_reagent Incubate for Reaction/ Staining add_reagent->incubate_reagent solubilize Solubilize Formazan/ Bound Dye incubate_reagent->solubilize read_plate Measure Absorbance (Plate Reader) solubilize->read_plate analyze Calculate Cell Viability (%) read_plate->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for in vitro cytotoxicity assays.

Potential_Mechanisms_of_Pyrimidine-Induced_Toxicity cluster_cellular Cellular Effects cluster_outcome Cellular Outcome compound Pyrimidine Analog ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) compound->ros mito Mitochondrial Dysfunction compound->mito dna DNA Damage compound->dna enzyme Enzyme Inhibition (e.g., Kinases) compound->enzyme ros->mito apoptosis Apoptosis (Programmed Cell Death) ros->apoptosis necrosis Necrosis ros->necrosis mito->apoptosis dna->apoptosis growth_arrest Cell Cycle Arrest dna->growth_arrest enzyme->growth_arrest

References

comparing synthetic routes to substituted aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Substituted Aminopyrimidines for Researchers and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. The strategic synthesis of substituted aminopyrimidines is therefore of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of prevalent synthetic routes to these valuable heterocycles, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of substituted aminopyrimidines can be broadly categorized into classical condensation reactions, nucleophilic substitutions, and modern multicomponent or metal-catalyzed reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic RouteKey ReactantsTypical ConditionsYield Range (%)AdvantagesDisadvantages
Pinner Synthesis (Classical Condensation) β-Dicarbonyl compounds (or equivalents) and amidines/guanidine.[1][2]Acidic or basic catalysis, often with heating (reflux).[2][3]60-95Well-established, readily available starting materials, good for simple substitution patterns.[2]Can lack regioselectivity with unsymmetrical dicarbonyls, may require harsh conditions.[4]
Nucleophilic Aromatic Substitution (SNAr) Dihalopyrimidines and amines.[5][6][7]Base (e.g., triethylamine, DIPEA), often heated, can be solvent-free or in solvents like n-BuOH.[5][6]75-95High yields, commercially available starting materials, good control over substitution patterns.[5][8]Limited by the availability of substituted dihalopyrimidines, can require high temperatures.[9]
Three-Component Reactions Ketones, arylacetylenes, and guanidine.[10][11]Base (e.g., KOtBu) in DMSO, heated (70-100 °C).[11]Up to 80One-pot synthesis, good structural diversity from simple starting materials.[11]Can have a complex reaction mixture, yields can be variable depending on the substrates.[11]
From Vinyl Azides Vinyl azides and urea/thiourea.[12][13]Microwave irradiation in water.[12][13]70-97"Green" synthesis (uses water as a solvent), short reaction times, high yields.[12][13]Requires the synthesis of vinyl azide precursors.
Palladium-Catalyzed Cross-Coupling Chloropyrimidines and amines (Buchwald-Hartwig).[14][15]Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., NaOtBu), heated in toluene or dioxane.[14][15]27-82Broad substrate scope, including less reactive amines, milder conditions than some SNAr reactions.[14][15]Cost of catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination of the product.
Dimroth Rearrangement 1-Alkyl-2-iminopyrimidines or other substituted pyrimidines.[16][17]Often occurs in acidic or basic media, sometimes with heating.[16][17][18]VariableCan provide access to isomers that are difficult to synthesize directly.[17]Can be an undesired side reaction, the reaction conditions can be harsh, and yields are often unpredictable.[17][19]

Experimental Protocols

Below are detailed experimental protocols for key synthetic routes, providing a practical guide for laboratory implementation.

Protocol 1: Synthesis of 2-Aminopyrimidines via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine from 2-amino-4,6-dichloropyrimidine and aniline in a solvent-free reaction.[5][6]

Materials:

  • 2-amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (e.g., aniline) (3 mmol)

  • Triethylamine (6 mmol)

  • Ethanol (for crystallization)

  • Distilled water

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80–90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion, add distilled water to the reaction mixture.

  • Filter the resulting precipitate and crystallize from ethanol to obtain the purified product.

  • If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.

Protocol 2: Pinner Synthesis of 2-Aminopyrimidinones from β-Ketoesters

This protocol details the synthesis of 2-aminopyrimidinones from the condensation of a β-ketoester and guanidine hydrochloride.[20]

Materials:

  • β-Ketoester (2.42 mmol)

  • Guanidine hydrochloride (4.84 mmol)

  • Potassium hydroxide (KOH) (4.84 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (2.42 mmol) and guanidine hydrochloride (4.84 mmol) in ethanol (25 mL).

  • Add potassium hydroxide (4.84 mmol) to the mixture as a base.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 2-aminopyrimidinone.

Protocol 3: Microwave-Assisted Synthesis of 5-Aminopyrimidines from Vinyl Azides

This protocol describes an environmentally friendly, microwave-assisted synthesis of 5-aminopyrimidines.[12][13]

Materials:

  • Vinyl azide (0.25 mmol)

  • Urea or thiourea (0.5 mmol)

  • Water (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the vinyl azide (0.25 mmol, 1.0 equiv.), urea or thiourea (0.5 mmol, 2.0 equiv.), and water (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 160 W for 10–20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical relationships and general workflows for the synthesis of substituted aminopyrimidines.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product Dicarbonyl β-Dicarbonyl Compounds Pinner Pinner Synthesis Dicarbonyl->Pinner Guanidine Guanidine / Amidines Guanidine->Pinner MCR Three-Component Reaction Guanidine->MCR Dihalopyrimidine Dihalopyrimidines SNAr SNAr Dihalopyrimidine->SNAr CrossCoupling Pd Cross-Coupling Dihalopyrimidine->CrossCoupling Amines Amines Amines->SNAr Amines->CrossCoupling Ketones Ketones / Alkynes Ketones->MCR VinylAzides Vinyl Azides VinylAzideRoute From Vinyl Azides VinylAzides->VinylAzideRoute Aminopyrimidine Substituted Aminopyrimidine Pinner->Aminopyrimidine SNAr->Aminopyrimidine MCR->Aminopyrimidine VinylAzideRoute->Aminopyrimidine CrossCoupling->Aminopyrimidine

Caption: A generalized workflow for major synthetic routes to substituted aminopyrimidines.

This guide provides a foundational understanding of the key synthetic strategies for accessing substituted aminopyrimidines. The choice of a particular route will depend on factors such as the desired substitution pattern, the availability and cost of starting materials, and the scale of the synthesis. For drug development professionals, a thorough evaluation of these factors is crucial for the efficient and scalable production of novel therapeutic agents.

References

A Head-to-Head Comparison of Catalysts for Dichloropyrimidine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the dichloropyrimidine scaffold is a critical step in the synthesis of a vast array of biologically active molecules, including numerous FDA-approved kinase inhibitors. The strategic installation of substituents at the C2, C4, C5, or C6 positions of the pyrimidine ring dictates the ultimate biological activity and intellectual property landscape of new chemical entities. This guide provides an objective comparison of catalytic systems for the functionalization of dichloropyrimidines, with a focus on palladium-, nickel-, and copper-based catalysts in key cross-coupling reactions. The data presented is compiled from the literature to aid in the rational selection of catalysts and reaction conditions to achieve desired synthetic outcomes.

Catalyst Performance in Dichloropyrimidine Functionalization

The choice of catalyst and ligand is paramount in controlling both the efficiency and regioselectivity of dichloropyrimidine functionalization. Historically, palladium catalysts have dominated the field; however, the use of more economical nickel-based systems is a growing area of interest. Copper catalysts are also employed, particularly in amination and Sonogashira reactions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization

Palladium remains the most versatile metal for a wide range of cross-coupling reactions on dichloropyrimidines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The regioselectivity of these reactions is highly dependent on the ligand, precatalyst, and reaction conditions. Generally, the reactivity of the chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.

A significant challenge in the field has been overcoming the inherent preference for C4 functionalization. Recent advances have demonstrated that specific, sterically hindered N-heterocyclic carbene (NHC) ligands can override this innate selectivity to favor C2 functionalization.

Table 1: Comparison of Palladium Catalysts in the C-S Coupling of 2,4-Dichloropyrimidine

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)C2:C4 RatioReference
(η³-tBu-indenyl)PdClIPentNaOtBuToluene0186>95:5
(η³-allyl)PdClIPentNaOtBuToluene018094:6
Pd-PEPPSI-IPrIPrNaOtBuToluene018211:89
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O1001885 (C4-thiolation)N/A

Table 2: Comparison of Catalysts in the Suzuki-Miyaura Coupling of Dichloropyrimidines

DichloropyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O2485
2,4-DichloropyrimidinePhenylboronic acidNi(dppf)Cl₂ (5)dppfK₃PO₄1,4-Dioxane1292
2,5-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃NMP/H₂O280 (C5-arylation)

Table 3: Comparison of Catalysts in the Buchwald-Hartwig Amination of Dichloropyrimidines

DichloropyrimidineAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
6-Aryl-2,4-dichloropyrimidineMorpholinePd₂(dba)₃BINAPLiHMDSTolueneRT95 (C4-amination)
4-Amino-2,6-dichloropyrimidineAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane10088

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of these catalytic reactions. Below are representative experimental protocols for key dichloropyrimidine functionalizations.

General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)

To a solution of 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) were added. The reaction mixture was stirred for 15 minutes at 100 °C in a microwave reactor. After completion, the reaction mixture was extracted with ethyl acetate, washed with brine, and dried over

Validating In Vitro Efficacy: A Comparative Guide to 2,5-Dichloropyrimidin-4-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in vitro assay results is a critical step in the evaluation of novel therapeutic candidates. This guide provides an objective comparison of the performance of kinase inhibitors derived from the 2,5-Dichloropyrimidin-4-amine scaffold against other alternatives, supported by representative experimental data and detailed methodologies for key validation assays.

Derivatives of the this compound scaffold represent a promising class of small molecule inhibitors targeting various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer. The pyrimidine core acts as a versatile scaffold for developing potent and selective inhibitors. This guide will focus on the in vitro validation of these compounds, offering a comparative analysis of their biological activities.

Comparative Inhibitory Activities

The following tables summarize representative in vitro inhibitory activities (IC50 values) of a hypothetical this compound-based inhibitor, "Compound X," against a target kinase and its anti-proliferative activity in a cancer cell line, compared to a known alternative inhibitor. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Enzymatic Inhibitory Activity (IC50) Against Target Kinase

Compound IDTarget KinaseIC50 (nM)
Compound XKinase Y50
Alternative Inhibitor ZKinase Y75

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Line

Compound IDCell LineIC50 (µM)
Compound XCancer Cell Line A1.2
Alternative Inhibitor ZCancer Cell Line A2.5

Signaling Pathway Inhibition

This compound-based inhibitors often target key kinases within cellular signaling cascades that control cell proliferation, survival, and differentiation. A common target is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor This compound -based Inhibitor Inhibitor->Raf

Figure 1. Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro assay results. The following are standard protocols for a biochemical kinase inhibition assay and a cell-based anti-proliferative assay.

Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates kinase inhibition.[1][2]

Materials:

  • Target kinase and its specific substrate

  • This compound-based inhibitor (Compound X)

  • Alternative Inhibitor Z

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (Compound X and Alternative Inhibitor Z) in DMSO.

  • Kinase Reaction Mixture: Prepare a master mix containing the target kinase, its substrate, and assay buffer.

  • Assay Plate Preparation: Dispense the test compounds into the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no kinase).

  • Initiation of Reaction: Add the kinase reaction mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay (e.g., MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[1]

Materials:

  • Cancer Cell Line A

  • Cell culture medium and supplements

  • This compound-based inhibitor (Compound X)

  • Alternative Inhibitor Z

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Clear 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Compound X and Alternative Inhibitor Z) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Dispense Compounds Dispense Compounds Compound Dilution->Dispense Compounds Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase Mix Add Kinase Mix Kinase/Substrate Mix->Add Kinase Mix Dispense Compounds->Add Kinase Mix Incubate Incubate Add Kinase Mix->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Read Signal Read Signal Add Detection Reagent->Read Signal Data Analysis (IC50) Data Analysis (IC50) Read Signal->Data Analysis (IC50)

Figure 2. Workflow for a biochemical kinase inhibition assay.

References

Safety Operating Guide

Safe Disposal of 2,5-Dichloropyrimidin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2,5-Dichloropyrimidin-4-amine, a halogenated pyrimidine derivative.

Immediate Safety and Handling Protocols

When handling this compound, it is crucial to adhere to strict safety measures to minimize exposure and mitigate potential hazards.

Personal Protective Equipment (PPE): Based on information for analogous compounds, the following PPE is recommended to be worn at all times:

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield to protect against dust and splashes.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants are necessary to prevent skin contact.[1]

  • Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is essential to prevent inhalation.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be collected in designated, sealed, and clearly labeled waste containers. This includes:

    • Unused or expired chemical.

    • Contaminated lab supplies such as gloves, weighing paper, and pipette tips.[1]

    • Solutions containing the compound.

    • Rinsate from decontaminating glassware.[1]

  • Waste Classification: As a chlorinated compound, this compound waste should be classified and disposed of as halogenated organic waste .[1]

  • Container Labeling: Waste containers must be clearly labeled with the chemical name ("this compound Waste"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][4] The storage area should be secure and accessible only to authorized personnel.[1]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1]

  • Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Wear PPE: Before attempting cleanup, don the appropriate personal protective equipment as outlined above.[1]

  • Containment: For solid spills, carefully sweep up the material and place it into a sealed container for disposal.[5] For liquid spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container.[1]

  • Ventilation and Cleaning: Ventilate the area and wash the spill site after the material has been removed.[1]

Summary of Hazard Information

The following table summarizes the hazard statements for this compound, based on available data for similar compounds.

Hazard TypeHazard StatementPrecautionary Statements
Acute Toxicity (Oral) H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity (Inhalation) H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Specific Target Organ Toxicity H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.

This data is based on CAS No. 89180-51-8 and similar dichloropyrimidine amines.[6]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the recommended workflow for the safe handling and disposal of this compound.

Figure 1: Safe Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Receiving and Inspection B Secure Storage A->B Intact Container C Use in Fume Hood with PPE B->C For Use D Segregate Halogenated Waste C->D Generate Waste E Label Waste Container D->E F Store Waste Securely E->F G Arrange Professional Disposal F->G

Caption: Workflow for handling and disposal of this compound.

Figure 2: Spill Response Logical Pathway Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE AssessSpill Solid or Liquid? DonPPE->AssessSpill ContainSolid Sweep Solid into Container AssessSpill->ContainSolid Solid ContainLiquid Absorb with Inert Material AssessSpill->ContainLiquid Liquid Dispose Dispose as Hazardous Waste ContainSolid->Dispose ContainLiquid->Dispose Clean Ventilate and Clean Area Dispose->Clean

Caption: Logical pathway for responding to a spill of this compound.

References

Essential Safety and Operational Guide for Handling 2,5-Dichloropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,5-Dichloropyrimidin-4-amine.

Hazard Summary

Based on information for this compound and analogous compounds, the primary hazards include:

  • Harmful if swallowed (H302).

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • Harmful if inhaled (H332).

  • May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

Protection TypeRecommended EquipmentRationale & Standard
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2]Protects against dust particles and potential splashes. Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants.[2]Prevents skin contact, which may cause irritation.[2][3]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) or higher.Necessary when handling the powder outside of a fume hood to prevent inhalation of dust.[2]

Operational Plan and Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.[2]

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.[2]

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]

  • Ensure the storage location is secure and accessible only to authorized personnel.[2]

3. Handling and Preparation:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid creating dust.[3]

  • Use spark-proof tools if there is a risk of ignition.[3]

  • Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.[2]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.[2]

  • Wear the appropriate PPE before attempting to clean up.[2]

  • For solid spills, gently sweep up the material and place it in a sealed container for disposal.[3] Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2]

  • Ventilate the area and wash the spill site after the material has been removed.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper), and solutions, must be collected in designated, sealed, and clearly labeled waste containers.[2]

  • Halogenated Waste: As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[2]

  • Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[2] Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[2]

Experimental Protocol: Safe Weighing and Solution Preparation

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary materials: this compound, weighing paper, spatula, beaker, appropriate solvent, and labeled waste container.

    • Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance within the fume hood and tare the balance.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the weight.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a labeled beaker.

    • Add the appropriate solvent to the beaker in the desired volume.

    • Stir the solution gently until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated materials in the designated halogenated waste container.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Decontaminate all used glassware by rinsing with a suitable solvent and collecting the rinsate for disposal.

  • Post-Procedure:

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Inspect Container B Don PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Segregate Waste E->F G Decontaminate Equipment F->G H Dispose via Professional Service G->H

Caption: Workflow for Handling this compound.

PPE_Selection cluster_ppe Recommended Personal Protective Equipment Hazard Chemical Hazards (H302, H315, H319, H332, H335) Eye Eye Protection (Goggles/Face Shield) Hazard->Eye Eye Irritation Skin Skin Protection (Gloves, Lab Coat) Hazard->Skin Skin Irritation Respiratory Respiratory Protection (N95 Respirator) Hazard->Respiratory Inhalation Hazard

Caption: PPE Selection based on Chemical Hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.